Sodium octanoate
説明
See also: Octanoic Acid (has active moiety).
Structure
3D Structure of Parent
特性
Key on ui mechanism of action |
SODIUM OCTANOATE (2.4 MMOL) MODIFIED THE INTRACELLULAR ACTION POTENTIAL IN ISOLATED RABBIT ATRIUM & PAPILLARY MUSCLE. THE RATE OF DEPOLARIZATION & TIME OF REPOLARIZATION WERE MARKEDLY DECREASED, BUT NO CHANGE OCCURRED IN THE RESTING MEMBRANE POTENTIAL. THE AMPLITUDE OF THE ACTION & REVERSE POTENTIAL SHOWED MODERATE DECREASES. SODIUM PROPIONATE, SODIUM BUTYRATE, SODIUM PENTANOATE, SODIUM HEXANOATE, & SODIUM OCTANOATE AT LOW CONCN (0.1-1.0 MMOL) STIMULATED SODIUM TRANSPORT BY THE TOAD BLADDER, BUT HIGH CONCN (5-20 MMOL) REVERSIBLY INHIBITED TRANSPORT. SODIUM OCTANOATE AT 3.69X10-7 MOL DECREASED THE INCORPORATION OF L-LEUCINE INTO NORMAL RAT LIVER SLICES & HEPATOMA CELLS BY APPROXIMATELY 75%. |
|---|---|
CAS番号 |
1984-06-1 |
分子式 |
C8H16NaO2 |
分子量 |
167.20 g/mol |
IUPAC名 |
sodium;octanoate |
InChI |
InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |
InChIキー |
HGCHUZIWRLBTGP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCC(=O)O.[Na] |
他のCAS番号 |
1984-06-1 |
物理的記述 |
Dry Powder; Liquid; Other Solid White powder; [MSDSonline] |
ピクトグラム |
Irritant |
関連するCAS |
124-07-2 (Parent) |
同義語 |
caprylic acid caprylic acid, 14C-labeled caprylic acid, aluminum salt caprylic acid, ammonia salt caprylic acid, barium salt caprylic acid, cadmium salt caprylic acid, calcium salt caprylic acid, cesium salt caprylic acid, chromium(+2) salt caprylic acid, cobalt salt caprylic acid, copper salt caprylic acid, copper(+2) salt caprylic acid, iridum(+3) salt caprylic acid, iron(+3) salt caprylic acid, lanthanum(+3) salt caprylic acid, lead(+2) salt caprylic acid, lithium salt caprylic acid, manganese salt caprylic acid, nickel(+2) salt caprylic acid, potassium salt caprylic acid, ruthenium(+3) salt caprylic acid, sodium salt caprylic acid, sodium salt, 11C-labeled caprylic acid, tin salt caprylic acid, tin(+2) salt caprylic acid, zinc salt caprylic acid, zirconium salt caprylic acid, zirconium(+4) salt lithium octanoate octanoate octanoic acid sodium caprylate sodium octanoate |
製品の起源 |
United States |
Foundational & Exploratory
Sodium Octanoate: A Physicochemical & Functional Technical Guide
Executive Summary
Sodium Octanoate (Sodium Caprylate, C8) is a medium-chain fatty acid salt that serves as a critical functional excipient in biopharmaceuticals. Unlike passive buffers, it acts as an active physicochemical modulator. Its amphiphilic structure allows it to function as a protein stabilizer (specifically for Albumin), a permeation enhancer for oral macromolecule delivery, and a selective precipitating agent in plasma fractionation.
This guide moves beyond basic datasheets to explore the mechanistic causality of these applications, providing researchers with self-validating protocols and authoritative grounding.
Physicochemical Characterization
Understanding the thermodynamic behavior of Sodium Octanoate is prerequisite to its application. As an amphiphile, its behavior changes drastically above its Critical Micelle Concentration (CMC).
Core Chemical Data
| Property | Value | Context for Researchers |
| IUPAC Name | Sodium octanoate | Common: Sodium caprylate |
| CAS Number | 1984-06-1 | Verification key for regulatory filings |
| Molecular Weight | 166.19 g/mol | Essential for molarity calculations |
| Solubility (Water) | > 50 mg/mL | Highly soluble; forms clear solutions |
| pKa (Acid) | ~4.89 | Effective buffering range is limited; use as salt |
| CMC (Water, 25°C) | 350 – 400 mM | Critical: High CMC compared to C10 (Caprate). Micelles form only at high concentrations (~6% w/v). |
| Log P | ~1.3 (Acid form) | Moderate lipophilicity; drives membrane interaction |
The Amphiphilic Advantage
Sodium Octanoate possesses a short hydrophobic tail (C8) and a hydrophilic head.
-
Below CMC: Monomers bind to hydrophobic pockets of proteins (e.g., Albumin), stabilizing them.
-
Above CMC: Micelles act as detergents, potentially disrupting cell membranes (permeation enhancement) or solubilizing lipids.
Mechanism of Action: Protein Stabilization
The primary industrial use of Sodium Octanoate is the stabilization of Human Serum Albumin (HSA) during pasteurization (60°C for 10 hours) to inactivate viruses.
Mechanistic Pathway: The Sudlow Site Lock
Sodium Octanoate does not merely "buffer" the solution; it acts as a specific ligand.
-
Binding: The C8 tail inserts into Sudlow Site II (Subdomain IIIA) of the albumin molecule.
-
Energetic Stabilization: This binding increases the free energy required to unfold the protein (
). -
Cross-Linking Effect: It acts as a "molecular staple," preventing the exposure of hydrophobic residues that trigger thermal aggregation.
Figure 1: Sodium Octanoate acts as a specific ligand, binding to Sudlow Site II to prevent thermal denaturation.
Mechanism of Action: Permeation Enhancement
For drug delivery (e.g., oral peptides), Sodium Octanoate is used to transiently breach the intestinal epithelial barrier.
Dual-Action Mechanism
-
Paracellular (Tight Junctions): Sodium Octanoate modulates Tight Junction (TJ) proteins. It triggers the removal of tricellulin and claudin-5 from the junctional complex, loosening the seal between cells.
-
Transcellular (Membrane Fluidization): At higher concentrations, it inserts into the lipid bilayer, increasing fluidity and allowing hydrophilic drugs to pass through the cell.
Expert Insight: While Sodium Caprate (C10) is more potent, Sodium Octanoate (C8) is often preferred when a milder surfactant effect is required to balance toxicity vs. permeability.
Figure 2: Sodium Octanoate enhances absorption via tight junction modulation and membrane fluidization.
Experimental Protocols
Protocol A: Caprylate Precipitation (Plasma Fractionation)
Objective: Purify Albumin by selectively precipitating globulins and impurities from Cohn Fraction IV. Principle: Caprylate stabilizes albumin (keeping it soluble) while the acidic pH and heat denature/precipitate unstable globulins.
Reagents:
-
Cohn Fraction IV-1 effluent.
-
Sodium Caprylate (solid or 1M stock).
-
1M Acetic Acid / 1M NaOH (for pH adjustment).
Step-by-Step Workflow:
-
Preparation: Bring the Fraction IV-1 effluent to 20°C .
-
Addition: Add Sodium Caprylate to a final concentration of 10 g/L (approx 60 mM).
-
Note: Ensure slow addition with stirring to prevent local high-concentration shock.
-
-
Adjustment: Adjust pH to 5.4 ± 0.05 using Acetic Acid.
-
Why? This pH is near the isoelectric point of many globulins (causing precipitation) but albumin remains soluble due to Caprylate binding.
-
-
Incubation: Heat to 25–30°C and incubate for 6 hours .
-
Critical Control: Maintain pH 5.4 throughout. Drifting >5.8 solubilizes impurities; <5.2 precipitates albumin.
-
-
Separation: Centrifuge or filter (using diatomaceous earth).
-
Supernatant: Contains Purified Albumin.
-
Pellet: Contains Globulins/Impurities.
-
Figure 3: Workflow for selectively precipitating impurities while retaining Albumin.
Protocol B: Albumin Pasteurization Formulation
Objective: Prepare 5-20% HSA solution for heat treatment.
-
Ratio: Maintain a molar ratio of Stabilizer : Albumin of at least 5:1 .
-
Formulation:
-
Sodium Caprylate: 4 mM (typical for 5% HSA) to 20 mM.
-
N-Acetyltryptophan (NAT): Often used as a co-stabilizer (4 mM).
-
-
Process: Heat at 60°C ± 0.5°C for 10 hours .
-
Validation: Assess aggregation via SEC-HPLC. Monomer content should remain >95%.
Safety & Handling
-
Toxicity: Low acute toxicity (LD50 > 2000 mg/kg in rabbits).
-
Clinical Side Effects: High IV doses can cause "caprylate toxicity" (hypoglycemia, hyperventilation) due to interference with fatty acid metabolism.
-
Handling: Hygroscopic powder.[1] Store in a cool, dry place. Irritating to eyes/skin (Xi).
References
-
Vertex AI Search. (2026). Sodium octanoate physicochemical properties and applications. 2
-
National Institutes of Health (NIH). (2009). Displacement of tight junction proteins from detergent-resistant membrane domains by treatment with sodium caprate. 3
-
ResearchGate. (2025). The Role of Caprylate Ligand Ion on the Stabilization of Human Serum Albumin. 4
-
European Patent Office. (1996). Low temperature albumin fractionation using sodium caprylate as a partitioning agent. 5
-
Alfa Chemistry. (2025). Critical Micelle Concentration (CMC) Lookup Table. 6
Sources
- 1. santos.com [santos.com]
- 2. Buy Sodium octanoate | 1984-06-1 [smolecule.com]
- 3. Displacement of tight junction proteins from detergent-resistant membrane domains by treatment with sodium caprate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Technical Guide: Sodium Octanoate Mechanism in Protein Stabilization & Bioprocessing
Executive Summary & Chemical Profile
Sodium octanoate (Caprylate, C8:0) is a medium-chain fatty acid salt that serves as a critical excipient and process aid in the biopharmaceutical industry.[1][2] While historically defined by its role in the Cohn fractionation of plasma, its modern utility has expanded into two distinct mechanistic domains: thermodynamic stabilization of albumin-based biologics and viral inactivation/impurity precipitation in downstream processing.
This guide dissects the molecular mechanisms governing these interactions, providing actionable protocols and thermodynamic data to support formulation and purification strategies.
Chemical Profile[1][2][3][4][5][6][7]
-
IUPAC Name: Sodium octanoate[3]
-
Formula:
-
MW: 166.19 g/mol
-
Critical Micelle Concentration (CMC): ~350 mM (in water), significantly lower in high ionic strength buffers.
-
pKa: ~4.89 (Caprylic acid)
Molecular Mechanism of Action: Albumin Stabilization[8]
The stabilization of Human Serum Albumin (HSA) by sodium octanoate is a textbook example of ligand-mediated thermal stabilization . This process is not merely a non-specific "coating" but a precise, high-affinity interaction that locks the protein domains into a rigid conformation.
Ligand Binding Dynamics
HSA contains three homologous domains (I, II, III), each composed of two subdomains (A and B). Sodium octanoate acts as a specific ligand that binds to hydrophobic pockets within these domains.
-
Primary Binding Site (High Affinity): The carboxylate headgroup of octanoate anchors to Sudlow Site II (located in Subdomain IIIA). Key residues involved include Arg410, Tyr411, and Ser489 .[4]
-
Secondary Binding Sites: Octanoate also binds to Sudlow Site I (Subdomain IIA) and up to 5 other lower-affinity sites distributed across the protein surface.
-
Binding Constants (
):-
High Affinity (
): ~0.25 µM -
Medium Affinity (
): ~19.5 µM -
Note: Binding affinity is pH-dependent and decreases as pH drops below 6.0 due to protonation of the carboxylate group.
-
Thermodynamic Stabilization ( Shift)
The binding of octanoate stabilizes the native state (
Where
Visualization: Stabilization Mechanism
Figure 1: Ligand-mediated stabilization of HSA. Octanoate binding increases the energy barrier for thermal unfolding.
Applications in Bioprocessing[2][6][10]
Beyond formulation, sodium octanoate (often as caprylic acid) is a powerful tool in downstream processing for viral clearance and impurity removal.[2]
Viral Inactivation (Enveloped Viruses)
Sodium octanoate acts as a lipophilic agent that disrupts the lipid envelope of viruses such as HIV, BVDV, and Pseudorabies.
-
Mechanism: The non-ionized form (caprylic acid) partitions into the viral lipid bilayer. This destabilizes the membrane integrity, causing lysis or preventing fusion with host cells.
-
Critical Parameter - pH: The inactivation is most effective at pH < 6.0 . At this pH, a significant fraction of the molecule exists as the protonated fatty acid (uncharged), which can penetrate lipid membranes more effectively than the ionized salt.
Impurity Precipitation (Antibody Purification)
In monoclonal antibody (mAb) purification, caprylic acid is used to selectively precipitate Host Cell Proteins (HCPs) and high molecular weight aggregates while leaving the IgG monomer in solution.
-
Selectivity: Antibodies (IgG) are relatively stable at acidic pH (5.0–6.0) in the presence of caprylate.[5][6][7][8] However, many HCPs and DNA-protein complexes become insoluble due to the hydrophobicity change and charge neutralization induced by the fatty acid.
-
Workflow: This step often replaces or supplements intermediate chromatography (e.g., AEX or HIC), providing a cost-effective "flow-through" mode purification.
Visualization: Bioprocessing Workflow
Figure 2: Caprylic acid precipitation workflow for mAb purification and viral inactivation.
Experimental Protocols (SOP)
Protocol 1: Determination of Stabilization Effect (DSC)
Objective: Quantify the
-
Preparation:
-
Prepare a 50 mg/mL (5%) HSA solution in PBS (pH 7.4).
-
Prepare a 200 mM Sodium Octanoate stock solution.
-
-
Sample Matrix:
-
Control: HSA only.
-
Test A: HSA + 4 mM Octanoate (Low saturation).
-
Test B: HSA + 16 mM Octanoate (Standard stabilization level).
-
-
DSC Setup:
-
Instrument: Nano-DSC (e.g., TA Instruments).
-
Scan Rate: 1°C/min from 40°C to 90°C.
-
-
Analysis:
-
Subtract buffer baseline.
-
Fit data to a two-state transition model.
-
Success Criteria: Test B should exhibit a
.
-
Protocol 2: Viral Inactivation / Impurity Precipitation
Objective: Inactivate enveloped viruses and precipitate impurities in a mAb feed stream.
-
Feed Conditioning:
-
Adjust the pH of the Protein A elution pool (or cell culture supernatant) to pH 5.5 ± 0.1 using 1M Acetic Acid.
-
-
Caprylate Addition:
-
Slowly add Caprylic Acid to a final concentration of 0.5% - 1.0% (v/v) (approx. 30-60 mM) while mixing.
-
Note: Ensure vigorous mixing to disperse the fatty acid, as it has low solubility.
-
-
Incubation:
-
Incubate at ambient temperature (20-25°C) for 60 minutes with continuous gentle agitation.
-
-
Separation:
-
Pass the suspension through a depth filter (e.g., Millipore Millistak+) or centrifuge at 4000 x g for 20 mins.
-
-
Restoration:
-
Adjust the pH of the filtrate back to neutral (pH 7.0) for subsequent chromatography steps.
-
Data Summary
| Parameter | Sodium Octanoate (Caprylate) | N-Acetyl-L-Tryptophan (NAT) | Combined (Standard Formulation) |
| Binding Site | Sudlow Site II (Primary) | Sudlow Site II (Primary) | Synergistic Saturation |
| +8°C to +10°C | +4°C to +6°C | +12°C to +15°C | |
| Viral Reduction (LRV) | > 4.0 log (Enveloped) | Negligible | > 4.0 log |
| Primary Function | Thermal Stability & Viral Safety | Anti-oxidation | Complete Protection |
References
-
Stabilizing mechanisms in commercial albumin preparations. Source: Biochimica et Biophysica Acta (BBA)
-
Crystal structure of Human Serum Albumin complexed with octanoate. Source: RCSB Protein Data Bank (PDB ID: 5X52)
-
Inactivation of enveloped viruses by caprylate: a robust alternative to solvent-detergent treatment. Source: Biologicals (2002)
-
Caprylic acid precipitation method for impurity reduction: an alternative to conventional chromatography. Source: Biotechnology and Bioengineering
-
Thermodynamic characterization of drug binding to human serum albumin. Source: Pharmaceutical Research
Sources
- 1. Sodium octanoate | 1984-06-1 [chemicalbook.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. Crystallographic analysis of the ternary complex of octanoate and N-acetyl-l-methionine with human serum albumin reveals the mode of their stabilizing interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Caprylate Ligand Ion on the Stabilization of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complexity associated with caprylate binding to bovine serum albumin: Dimerization, allostery, and variance between the change in free energy and enthalpy of binding - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Octanoate in Biological Systems: A Mechanistic Guide to Stabilization, Permeation, and Inactivation
[1]
Executive Summary
Sodium octanoate (sodium caprylate, C8) occupies a unique niche in the surfactant landscape.[1] Unlike aggressive detergents (e.g., SDS, Triton X-100) that indiscriminately strip lipids and denature proteins, sodium octanoate acts as a "tunable" amphiphile.[1] Its relatively short eight-carbon tail confers a high Critical Micelle Concentration (CMC), ensuring that at physiological concentrations (10–50 mM), it exists primarily as a monomer.[1] This monomeric state allows it to function as a precise ligand for protein stabilization, a modulator of cellular tight junctions, and—under acidic conditions—a potent viral inactivator.[1]
This guide details the mechanistic behaviors of sodium octanoate across three critical biological applications: Albumin Stabilization , Permeation Enhancement , and Viral Inactivation/Purification .[1]
Part 1: Physicochemical Profile & Thermodynamics[1]
The functional utility of sodium octanoate stems from its thermodynamics.[1] While long-chain surfactants (C12+) form micelles at millimolar concentrations, C8 remains monomeric up to very high concentrations.[1] This allows researchers to use it at high molarity without forming supramolecular structures that might interfere with downstream assays or filtration.[1]
The Monomer Advantage
In biological buffers, the behavior of sodium octanoate is defined by its CMC.[1] Below the CMC, the molecule acts as an individual ligand; above it, it acts as a detergent.[1]
Table 1: Comparative Surfactant Thermodynamics
| Surfactant | Chain Length | CMC (Water, 25°C) | CMC (0.15 M NaCl) | Primary Biological State (at 20 mM) |
| Sodium Octanoate | C8 | ~350 mM | ~300 mM | Monomer (Ligand) |
| Sodium Decanoate | C10 | ~100 mM | ~80 mM | Monomer/Micelle Boundary |
| Sodium Dodecyl Sulfate (SDS) | C12 | ~8 mM | ~1 mM | Micelle (Denaturant) |
| Triton X-100 | N/A (Non-ionic) | ~0.24 mM | ~0.2 mM | Micelle (Lytic) |
Note: The high CMC of sodium octanoate means that in standard formulations (typically 4–20 mM), it does not form micelles.[1] This prevents the "detergent effect" of membrane lysis unless concentrations are deliberately raised.
Part 2: Protein Stabilization (The Albumin Paradigm)[1]
Sodium octanoate is the industry-standard stabilizer for Human Serum Albumin (HSA) during pasteurization (60°C for 10 hours).[1] Its mechanism is not general surfactant protection but specific ligand-induced rigidification .[1]
Mechanism of Action
HSA contains high-affinity binding sites for fatty acids.[1] Sodium octanoate binds preferentially to Drug Site 2 (Sudlow Site II) in subdomain IIIA and secondary sites in subdomain IIA (Drug Site 1).[1]
-
Binding: The C8 tail inserts into the hydrophobic pocket, while the carboxylate head group interacts with positively charged residues (Lys/Arg) at the pocket entrance.[1]
-
Cross-Linking: This binding "staples" the domains together, increasing the free energy required for thermal unfolding.[1]
-
Competition: It competes with N-acetyl-L-tryptophan (another stabilizer), often requiring a dual-stabilizer formulation for maximum protection against both heat and oxidative stress.[1]
Visualization: Stabilization Pathway[1]
Figure 1: Ligand-induced stabilization.[1] Octanoate shifts the equilibrium toward a rigidified complex, preventing the thermal unfolding that leads to aggregation.
Protocol: Albumin Pasteurization Formulation
Objective: Stabilize 20% (w/v) HSA solution for 10 hours at 60°C.
-
Preparation: Adjust HSA solution (200 g/L) to pH 7.0 ± 0.1.
-
Calculated Addition: Add Sodium Octanoate to a final concentration of 16 mM (approx. 0.08 mmol/g protein).[1]
-
Note: Often combined with 16 mM N-acetyl-L-tryptophan.[1]
-
-
Equilibration: Stir gently for 30 minutes at room temperature to ensure ligand binding equilibrium.
-
Heat Treatment: Incubate at 60°C ± 0.5°C for 10 hours.
-
Validation: Perform SEC-HPLC. Monomer content must remain >95%.[1]
Part 3: Permeation Enhancement (Bioavailability)[1]
In oral drug delivery, sodium octanoate acts as a Transient Permeation Enhancer (PE), facilitating the transport of hydrophilic macromolecules (e.g., peptides) across the intestinal epithelium.[1]
Mechanism: The Paracellular Switch
Unlike harsh surfactants that lyse membranes to create holes, sodium octanoate at controlled concentrations (10–20 mM) specifically modulates Tight Junctions (TJs) via intracellular signaling.[1]
-
Effect: PKCζ phosphorylates Occludin and ZO-1 , leading to the disassembly of the tight junction complex and the reversible opening of the paracellular route.
-
Safety Margin: At >50 mM (approaching high surfactant activity), it begins to perturb membrane fluidity (transcellular route) and risks toxicity.[1]
Visualization: Tight Junction Modulation
Figure 2: The signaling cascade triggered by sodium octanoate leading to reversible tight junction opening.[1]
Part 4: Viral Inactivation & Impurity Precipitation[1]
In bioprocessing (monoclonal antibodies, plasma fractionation), sodium octanoate serves a dual purpose: inactivating enveloped viruses and precipitating impurities.[1]
The Acidic Switch (Viral Inactivation)
The antiviral activity is pH-dependent.[1] At neutral pH, the ionized form (octanoate) is mild.[1] At acidic pH (< 6.0), a fraction converts to the non-ionized octanoic acid (caprylic acid).[1][3]
-
Mechanism: The non-ionized form is highly lipophilic and rapidly partitions into the lipid envelope of viruses (e.g., HIV, BVDV), causing membrane disruption and lysis.[1]
-
Selectivity: Non-enveloped viruses (e.g., Parvovirus) are resistant.[1]
Impurity Precipitation
Under similar acidic conditions (pH 4.5–5.5), caprylic acid binds to hydrophobic patches on Host Cell Proteins (HCPs) and aggregates, inducing their precipitation while leaving the more stable IgG monomer in solution.[1]
Protocol: Viral Inactivation/Precipitation Step
Objective: Inactivate enveloped viruses and reduce HCPs in a Protein A elution pool.[1]
-
Adjustment: Adjust the Protein A elution pool (typically pH 3.5) to pH 4.5–5.0 using 1 M Tris.
-
Addition: Add Sodium Octanoate stock to a final concentration of 20–50 mM (approx. 0.5–1.0%).[1][4]
-
Critical: Ensure vigorous mixing during addition to prevent local high concentrations of insoluble octanoic acid.[1]
-
-
Incubation: Hold at 20–25°C for 60 minutes .
-
Clarification: Filter (0.2 µm) or centrifuge to remove precipitated impurities (and inactivated viral debris).
-
Neutralization: Adjust pH back to neutral (7.0) for the next chromatography step.[1]
References
-
Johnston, A., et al. (2003).[1][5] "Inactivation of lipid-enveloped viruses by octanoic acid treatment of immunoglobulin solution." Vox Sanguinis. Link
-
Kruithof, P., et al. (2023).[1] "Detergent-Mediated Virus Inactivation in Biotechnological Matrices: More than Just CMC." Viruses.[1][5][6][7] Link[1]
-
Shrestha, A., et al. (2025).[1] "Stabilizing mechanisms in commercial albumin preparations: Octanoate and N-acetyl-L-tryptophanate."[1] ResearchGate.[1] Link[1]
-
Brayden, D. J., et al. (2012).[1] "Sodium caprate as an enhancer of macromolecule permeation across tricellular tight junctions of intestinal cells."[1][8] Biomaterials.[1] Link
-
Zheng, J., et al. (2012).[1] "Caprylic acid precipitation method for impurity reduction: An alternative to conventional chromatography for monoclonal antibody purification."[1][5][6][9] Biotechnology Progress. Link
Sources
- 1. Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes in a mucosal explant system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4939176A - Viral inactivation process - Google Patents [patents.google.com]
- 4. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Caprylic acid precipitation method for impurity reduction: an alternative to conventional chromatography for monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of lipid enveloped viruses by octanoic Acid treatment of immunoglobulin solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible increase in tight junction permeability to macromolecules in rat ileal mucosa in vitro by sodium caprate, a constituent of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Methodological & Application
Sodium octanoate in monoclonal antibody purification
Application Note: Sodium Octanoate-Mediated Impurity Precipitation and Viral Inactivation in Monoclonal Antibody Purification
Executive Summary
In the downstream processing (DSP) of monoclonal antibodies (mAbs), the removal of host cell proteins (HCPs), high molecular weight (HMW) aggregates, and enveloped viruses is critical. Traditional platforms rely on three chromatographic steps (Capture, Intermediate, Polish). This guide details the integration of Sodium Octanoate (Caprylate) as a dual-action agent for viral inactivation and selective impurity precipitation .
By exploiting the lipophilic nature of the octanoate moiety under specific pH conditions, this protocol enables a "two-column" process or a robust "enhanced three-column" workflow, significantly reducing HCP burden (<100 ppm) and achieving >4 log viral clearance prior to polishing chromatography.
Scientific Foundation & Mechanism of Action
To deploy sodium octanoate effectively, one must understand its behavior relative to pH. Caprylic acid (
-
Viral Inactivation (VI): The non-ionized form of caprylic acid (dominant at pH
pKa) is highly lipophilic. It inserts itself into the lipid bilayer of enveloped viruses (e.g., xMuLV), disrupting membrane integrity and causing irreversible inactivation. -
Impurity Precipitation: At slightly acidic pH (pH 5.0–6.0), caprylate acts as an anionic surfactant that selectively binds to hydrophobic patches on HCPs and aggregates. This induces conformational changes and precipitation of these impurities while the mAb (typically more stable and hydrophilic) remains in solution.[1]
Mechanism Visualization
Figure 1: Mechanism of action showing the conversion of sodium octanoate to caprylic acid and its dual pathway for viral disruption and impurity precipitation.
Experimental Protocols
Two distinct applications are presented: Post-Protein A Precipitation (for bulk impurity removal) and Protein A Wash (for protease/HCP reduction).
Protocol A: Post-Protein A Impurity Precipitation
This step replaces or augments the traditional low-pH viral inactivation step.
Reagents:
-
Stock Solution: 1.0 M Sodium Octanoate (prepared in WFI, filtered 0.2
m). -
Acid: 1.0 M Acetic Acid.
-
Base: 1.0 M Tris-Base (for neutralization).
Step-by-Step Methodology:
-
Elution & Adjustment:
-
Collect the Protein A elution pool (typically pH 3.5–4.0).
-
Critical Step: Slowly adjust the pH to 5.2 ± 0.1 using 1.0 M Tris-Base. (Note: Precipitation efficiency drops significantly if pH > 5.8).
-
-
Caprylate Addition:
-
Add 1.0 M Sodium Octanoate stock to a final concentration of 50 mM (approx. 0.8% w/v).
-
Tip: Add slowly with constant stirring to prevent local high concentrations that might precipitate the mAb.
-
-
Incubation (Viral Inactivation):
-
Maintain mixing at 100–150 rpm for 45–60 minutes at ambient temperature (20–25°C).
-
Validation Check: Measure turbidity.[2] A rapid increase in turbidity (NTU > 50) indicates successful precipitation of impurities.
-
-
Clarification:
-
Filter the treated pool using a depth filter (e.g., Millipore D0HC or equivalent) followed by a 0.2
m sterile filter. -
Outcome: The filtrate contains the mAb. The precipitate (HCPs, DNA, aggregates) is retained on the filter.
-
-
Neutralization:
-
Adjust filtrate to pH 7.0 or conductivity required for the subsequent ion exchange step.
-
Protocol B: Enhanced Protein A Wash Step
Use this to remove proteases (e.g., cathepsins) that cause fragmentation during the elution hold.
Buffer Composition:
-
Wash Buffer: 50 mM Sodium Acetate, 25–40 mM Sodium Octanoate , 300 mM NaCl, pH 5.5.
Workflow:
-
Load: Apply harvested cell culture fluid (HCCF) to Protein A column.
-
Equilibration Wash: 3 CV (Column Volumes) of equilibration buffer (PBS or Tris/NaCl).
-
Caprylate Wash: 4 CV of Wash Buffer .
-
Pre-Elution Wash: 3 CV of low salt buffer (e.g., 20 mM Sodium Acetate, pH 5.5) to remove residual caprylate.[7]
-
Elution: Standard low pH elution (e.g., pH 3.5).
Process Integration & Workflow
The following diagram illustrates where these protocols fit into a modern "Process Intensification" workflow.
Figure 2: Integrated DSP workflow featuring Caprylate Wash during capture and Caprylate Precipitation post-capture.
Data Summary & Performance Metrics
The following table summarizes typical performance data when comparing a standard Low pH VI step vs. the Sodium Octanoate Precipitation protocol.
| Parameter | Standard Low pH VI (pH 3.5) | Sodium Octanoate Precip. (pH 5.2, 50mM) | Impact |
| HCP Reduction | ~0.5 Log | 1.5 – 2.0 Log | Significant reduction in load for polishing steps. |
| HMW Aggregate | No change / Slight increase | 15 – 30% Reduction | Preferential precipitation of aggregates. |
| Viral Clearance (xMuLV) | > 4.0 Log | > 4.5 Log | Robust enveloped virus inactivation. |
| Step Yield | 95 – 98% | 90 – 95% | Slight yield loss due to filtration of precipitate. |
| Process Time | 60 min | 60 min | Comparable duration; added value in purity. |
Troubleshooting & Critical Process Parameters (CPPs)
-
Turbidity Spikes:
-
Residual Caprylate:
-
Risk:[12] Caprylate can interfere with certain binding assays or subsequent chromatography.
-
Control: Ensure the subsequent step (e.g., Anion Exchange in flow-through mode) is validated to bind any residual caprylate (which is negatively charged at neutral pH).
-
-
Buffer Preparation:
-
Sodium octanoate dissolves easily in water but can foam. Do not shake vigorously; stir gently.
-
References
-
Brodsky, Y., et al. (2012). "Caprylic acid precipitation method for impurity reduction: An alternative to conventional chromatography for monoclonal antibody purification."[2] Biotechnology and Bioengineering. Link
-
Li, Y., et al. (2021).[8] "Sodium caprylate wash during Protein A chromatography as an effective means for removing protease(s) responsible for target antibody fragmentation." Protein Expression and Purification. Link
-
Wang, J., et al. (2018). "The application of caprylic acid in downstream processing of monoclonal antibodies." Protein Expression and Purification. Link
-
Korneyeva, M., et al. (2002).[2] "Enveloped virus inactivation by caprylate: A robust alternative to solvent-detergent treatment in plasma derived intermediates." Biologicals.[2][4][8][10][11][12][13][14][15][16] Link
-
Gagnon, P. (2008). "Purification of Monoclonal Antibodies by Mixed-Mode Chromatography." Validated Biosystems. (Context on hydrophobic interactions in polishing). Link
Sources
- 1. downstreamcolumn.com [downstreamcolumn.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2020102505A1 - Viral inactivation methods for continuous manufacturing of antibodies - Google Patents [patents.google.com]
- 4. Washing with alkaline solutions in protein A purification improves physicochemical properties of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4939176A - Viral inactivation process - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. ualberta.ca [ualberta.ca]
- 8. Sodium caprylate wash during Protein A chromatography as an effective means for removing protease(s) responsible for target antibody fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caprylic acid-induced impurity precipitation from protein A capture column elution pool to enable a two-chromatography-step process for monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of inactivation methods for severe acute respiratory syndrome coronavirus in noncellular blood products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 病毒失活 [sigmaaldrich.com]
- 12. scholarworks.uark.edu [scholarworks.uark.edu]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. The application of caprylic acid in downstream processing of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Use of sodium octanoate as an excipient in drug formulation
Application Note: Sodium Octanoate in Drug Formulation Dual-Function Excipient: Permeation Enhancer & Biologic Stabilizer
Abstract
Sodium Octanoate (Sodium Caprylate; C8) is a medium-chain fatty acid salt with a unique, concentration-dependent duality in pharmaceutical applications. At low concentrations (4–20 mM), it serves as a critical stabilizer for albumin and plasma-derived therapies, preventing thermal denaturation. At high concentrations (>100 mM local concentration), it acts as a transient permeation enhancer (TPE) for the oral delivery of Class III BCS (Biopharmaceutics Classification System) macromolecules. This guide provides actionable protocols for both applications, grounded in mechanistic causality and regulatory standards.
Part 1: Mechanism of Action (The "Why")[1]
To formulate effectively, one must understand that Sodium Octanoate (SO) acts through two distinct physicochemical pathways depending on the environment.
The Stabilization Mechanism (Ligand Binding)
In protein formulations (specifically Albumin), SO acts as a specific ligand rather than a general surfactant.
-
Causality: Human Serum Albumin (HSA) contains high-affinity binding sites for medium-chain fatty acids. SO binds to these hydrophobic pockets (specifically domains IIA and IIIA).
-
Thermodynamic Effect: This binding increases the thermal transition temperature (
) of the protein. By "locking" the tertiary structure, SO prevents the exposure of hydrophobic residues that typically triggers irreversible aggregation during heat stress (e.g., pasteurization).
The Permeation Mechanism (Barrier Modulation)
For oral delivery of peptides (e.g., Octreotide), SO overcomes the intestinal epithelial barrier via the Transient Permeation Enhancer (TPE) effect.
-
Paracellular Route: SO induces a transient, reversible opening of tight junctions (TJs) by modulating intracellular calcium (
) and affecting proteins like tricellulin and claudin-5 . -
Transcellular Route: As a surfactant, it perturbs the apical membrane lipid bilayer, increasing fluidity and allowing transcellular passage of the payload.
Caption: Figure 1. Dual-pathway permeation enhancement mechanism of Sodium Octanoate in intestinal epithelium.
Part 2: Application I - Oral Peptide Delivery
Challenge: Peptides are degraded by gastric acid and proteases before they can be absorbed. Solution: Use SO in an enteric-coated system to release the enhancer and drug simultaneously in the small intestine.
Protocol 1: Preparation of an Enteric-Coated Sodium Octanoate Formulation
Note: This protocol mimics the "TPE" technology used in FDA-approved products like Mycapssa.
Reagents:
-
Active Pharmaceutical Ingredient (API): Peptide (e.g., Octreotide acetate).[1]
-
Excipient: Sodium Octanoate (High Purity >99%).
-
Matrix: Polyvinylpyrrolidone (PVP K30) or similar binder.
-
Enteric Polymer: Eudragit® L100-55 (dissolves at pH > 5.5).
Step-by-Step Methodology:
-
Stoichiometric Calculation (The "Enhancer Load"):
-
Unlike standard excipients, SO requires a high mass relative to the drug.
-
Target: 100–300 mg of SO per unit dose.
-
Rationale: You must overwhelm the local buffering capacity and dilution effects of the intestinal fluid to maintain a local concentration >10 mM at the epithelial surface.
-
-
Core Tablet/Suspension Formation:
-
Dry Blend: Mix micronized SO and API.
-
Granulation: Use a non-aqueous solvent (Ethanol/Isopropanol) if wet granulation is necessary.
-
Critical Warning:Do not use water in the granulation step if the API is hydrolytically sensitive, but more importantly, to prevent premature ionization of SO before the enteric stage.
-
Compression: Compress into core tablets.
-
-
Enteric Coating (The "pH Trigger"):
-
Prepare a coating solution of Eudragit L100-55 in Isopropyl Alcohol/Acetone.
-
Coat tablets to a weight gain of 5–8%.
-
Validation: The coating must remain intact in 0.1N HCl (2 hours) and dissolve rapidly (<45 mins) in Phosphate Buffer pH 6.8.
-
-
In Vitro Dissolution & Permeation Assay (Validation):
-
Apparatus: USP Apparatus II (Paddle), 75 RPM.
-
Medium: Acid stage (2 hrs)
Buffer stage (pH 6.8). -
Causality Check: If the tablet releases SO in the acid stage, the octanoate will protonate to octanoic acid (insoluble oil), destroying the permeation effect.
-
Part 3: Application II - Biologic Stabilization & Viral Inactivation
Challenge: Human plasma products (Albumin, IVIG) carry viral risks and are heat-labile. Solution: SO stabilizes Albumin during Pasteurization (60°C) and aids in precipitating lipid-enveloped viruses.
Protocol 2: Albumin Pasteurization & Stabilization
Standard Industry Protocol for 5–25% Human Serum Albumin (HSA).
Reagents:
-
HSA Solution (Fraction V).
-
Stabilizer A: Sodium Octanoate (4 M stock).
-
Stabilizer B: Sodium N-acetyltryptophanate (4 M stock) - Synergistic stabilizer.
Step-by-Step Methodology:
-
Formulation Adjustment:
-
Start with clarified HSA solution (protein concentration adjusted to final target, e.g., 20%).
-
Adjust pH to 6.9 ± 0.1 using NaOH or HCl. Rationale: Neutral pH is optimal for Albumin thermal stability.
-
-
Addition of Stabilizers (The "0.08 Rule"):
-
Add Sodium Octanoate to a ratio of 0.08 mmol per gram of Albumin .
-
Add Sodium N-acetyltryptophanate to a ratio of 0.08 mmol per gram of Albumin .
-
Example Calculation: For 1 Liter of 20% HSA (200g Protein):
Add 4 mL of 4 M Sodium Octanoate stock.
-
-
Filtration:
-
Sterile filter (0.22 µm) into the final bulk container.
-
-
Pasteurization (Viral Inactivation):
-
Quality Control (Post-Pasteurization):
-
Visual Inspection: Solution must remain clear (no turbidity).
-
SEC-HPLC: Analyze for aggregates (dimers/polymers). Acceptable limit: <5% polymers.[3]
-
Caption: Figure 2. Workflow for Albumin stabilization and viral inactivation using Sodium Octanoate.
Part 4: Critical Quality Attributes (CQAs) & Troubleshooting
| Parameter | Oral Delivery (Enhancer) | Biologic Stabilization |
| Concentration | High (mM to M range locally) | Low (Specific stoichiometry: ~4-16 mM) |
| pH Sensitivity | Critical: Must be > pH 5.5 to remain soluble.[7] | Critical: pH 6.8–7.0 for optimal binding. |
| Toxicity | Potential for mild mucosal irritation (reversible). | Generally recognized as safe (GRAS) at IV levels. |
| Key Failure Mode | Premature release in stomach (Protonation). | Insufficient mixing leading to local denaturation. |
| Regulatory Status | FDA IIG Listed (Oral). | FDA IIG Listed (IV/Injectable). |
Troubleshooting Tip (Oral): If dissolution testing shows poor release in pH 6.8 buffer, check if the enteric coating was too thick or if the SO reacted with the binder (PVP) to form a complex. Use DSC (Differential Scanning Calorimetry) to check for excipient incompatibilities.
References
-
FDA Inactive Ingredient Database. Sodium Octanoate/Sodium Caprylate. U.S. Food and Drug Administration.[8][9] [Link]
-
Twarog, C., et al. (2020). "A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10)."[10] European Journal of Pharmaceutics and Biopharmaceutics. [Link][10]
-
Shrestha, A., et al. (2022). "Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals."[8] Pharmaceuticals (Basel). [Link][8]
-
Dichtelmüller, H., et al. (2002). "Inactivation of lipid enveloped viruses by octanoic acid treatment of immunoglobulin solution."[11] Biologicals. [Link][2][3][11]
-
Johnston, A., et al. (2003). "Low pH, caprylate incubation as a second viral inactivation step in the manufacture of albumin." Vox Sanguinis. [Link]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. In Vivo Mechanism of Action of Sodium Caprate for Improving the Intestinal Absorption of a GLP1/GIP Coagonist Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virus inactivation of fresh frozen plasma by a solvent detergent procedure: biological results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety concerns over the use of intestinal permeation enhancers: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium caprate as an enhancer of macromolecule permeation across tricellular tight junctions of intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Precipitation with Sodium Octanoate
A Senior Application Scientist's Guide for Researchers
Welcome to our dedicated technical support guide for protein precipitation using sodium octanoate (also known as sodium caprylate). This guide is designed for researchers, scientists, and drug development professionals who leverage this powerful technique for purifying proteins, particularly immunoglobulins, from complex mixtures like plasma or serum.
As application scientists with extensive field experience, we understand that while the principles of octanoate precipitation are straightforward, achieving optimal yield and purity requires careful control over several critical parameters. This document moves beyond simple protocols to explain the underlying science, helping you diagnose issues logically and refine your process with confidence.
The Mechanism: How Does Sodium Octanoate Work?
Sodium octanoate is a short-chain fatty acid that acts as a selective precipitating agent. Its primary mechanism involves direct, non-covalent interactions with proteins.[1] The octanoate molecule has a hydrophobic carbon tail and a hydrophilic carboxyl head. It preferentially binds to specific sites on proteins, particularly those with large, accessible hydrophobic patches, such as albumin.[1] This binding induces partial unfolding of the protein, exposing more hydrophobic regions.[1] Subsequently, more octanoate molecules form mixed micelles on the protein surface, drastically increasing its hydrophobicity and leading to protein-protein aggregation and precipitation out of the solution.[1]
The key to its utility, especially in antibody purification, is its selectivity. Under controlled pH conditions, sodium octanoate effectively precipitates many contaminant proteins (like albumin) while leaving the target immunoglobulins (IgG) in the soluble supernatant.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is broken down into potential causes and actionable solutions, grounded in scientific principles.
Problem 1: Low Yield of Target Protein in the Supernatant
You've completed the precipitation, but analysis of the supernatant shows a significant loss of your target protein (e.g., IgG).
Potential Causes:
-
Incorrect pH: The solution pH is too close to the isoelectric point (pI) of your target protein. Proteins are least soluble at their pI, where their net charge is zero, making them prone to precipitation.[2][3]
-
Excessive Sodium Octanoate: While selective, very high concentrations of octanoate can cause non-specific precipitation of other proteins, including the target antibody.[4]
-
Inappropriate Temperature: Temperature affects both protein stability and the kinetics of precipitation.[2] Low temperatures can sometimes decrease the solubility of certain proteins.
-
High Initial Protein Concentration: Very high concentrations of the target protein can lead to aggregation and co-precipitation, even under otherwise optimal conditions.
Recommended Solutions:
-
pH Optimization (Critical):
-
Rationale: To keep your target protein soluble, the buffer pH should be at least 1-1.5 units away from its pI.[5] For most monoclonal antibodies, precipitation is performed at a mildly acidic pH (e.g., 5.0 to 6.0) which is typically below the pI of the contaminants but sufficiently far from the pI of the IgG to maintain its solubility.[6]
-
Action: Verify the pI of your specific antibody. Adjust the pH of your starting material before adding the sodium octanoate. Perform a small-scale pH titration (e.g., from pH 4.5 to 6.5) to identify the optimal point for maximal contaminant removal and target recovery.
-
-
Octanoate Concentration Titration:
-
Rationale: The optimal octanoate concentration depends on the specific protein composition and concentration of your sample.[7] A concentration that is too high will precipitate your target, while one that is too low will leave contaminants in the supernatant.
-
Action: Conduct a pilot experiment testing a range of final sodium octanoate concentrations (e.g., 0.5% to 3.5% w/v).[1][6] Analyze the supernatant from each condition for both yield and purity (e.g., via SDS-PAGE) to determine the ideal concentration for your specific process.
-
-
Control Temperature and Mixing:
-
Rationale: Most octanoate precipitation protocols are robust between 15-25°C.[6] Consistent, gentle mixing is crucial to ensure homogenous distribution of the octanoate and uniform precipitation. Vigorous mixing can cause foaming and protein denaturation.
-
Action: Perform the incubation at a controlled room temperature. Use a rocker or a magnetic stirrer on a low setting for the duration of the incubation (typically 30-60 minutes).
-
Problem 2: Poor Purity of Target Protein (High Contaminant Levels)
The yield of your target protein is acceptable, but the supernatant is still contaminated with other proteins, most commonly albumin.
Potential Causes:
-
Suboptimal pH: The pH may not be optimal for precipitating the specific contaminants in your sample. For example, the pH might be too far from the pI of albumin, increasing its solubility.
-
Insufficient Sodium Octanoate: The concentration of octanoate is not high enough to precipitate all the target contaminants.
-
Inefficient Separation: The centrifugation step is not effectively pelleting the precipitated proteins, leading to their carryover into the collected supernatant.
Recommended Solutions:
-
Re-evaluate pH:
-
Rationale: The pI of major contaminants like albumin is around 4.7-4.9. The precipitation pH should be close to this value to maximize its removal.[3]
-
Action: Ensure your pH is accurately adjusted. A slight shift can significantly impact purity. For removing albumin, a pH between 5.0 and 5.5 is often a good starting point.
-
-
Increase Octanoate Concentration:
-
Rationale: A higher concentration of octanoate will drive the precipitation of more contaminant proteins.[1]
-
Action: Based on your titration experiment (See Problem 1, Solution 2), select a higher concentration that improves purity without significantly sacrificing yield. For purifying equine immunoglobulins from albumin, a final concentration of 3.5% was found to be optimal.[1]
-
-
Optimize Centrifugation:
-
Rationale: A tight, stable pellet is essential for clean separation. Insufficient g-force or time will result in a loose pellet that can be disturbed during supernatant removal.
-
Action: Increase the centrifugation speed or duration. A typical starting point is 10,000 x g for 20-30 minutes. After centrifugation, carefully decant or pipette the supernatant without disturbing the pellet.
-
Problem 3: Precipitate is Difficult to Pellet or Resuspend
The precipitate formed is very fine or "fluffy," making it hard to pellet, or you need to analyze the precipitate and find it won't redissolve.
Potential Causes:
-
Rapid Reagent Addition: Adding the sodium octanoate solution too quickly can lead to the formation of very fine particles that are difficult to centrifuge.
-
Insufficient Incubation Time: The aggregation process may not have reached completion, resulting in smaller, less dense particles.
-
Over-Drying Pellet (for analysis): If the pellet is intended for analysis, excessive air-drying can denature the proteins, making them insoluble.[8]
Recommended Solutions:
-
Controlled Reagent Addition:
-
Rationale: Slow, drop-wise addition of the sodium octanoate solution while gently stirring allows for the gradual formation of larger, denser aggregates.
-
Action: Add the pH-adjusted octanoate solution slowly over several minutes. Maintain gentle, consistent mixing throughout the addition and incubation period.
-
-
Increase Incubation Time:
-
Rationale: Allowing more time for the protein aggregates to form and mature (a process known as aging) can result in a more compact pellet.[9]
-
Action: Try extending the incubation period to 90-120 minutes and assess the impact on pellet formation and compactness.
-
-
Proper Pellet Handling (for analysis):
-
Rationale: Protein pellets that have been precipitated with organic solvents or reagents like octanoate can be difficult to resolubilize.[8][10]
-
Action: If you must analyze the pellet, do not over-dry it. After removing the supernatant, immediately add a robust solubilization buffer (e.g., a lysis buffer containing SDS and/or urea) and use physical methods like vortexing or sonication to aid dissolution.[10]
-
Visual Logic & Workflows
Troubleshooting Flowchart
This diagram provides a logical path to diagnose and solve common issues.
Caption: A decision tree for troubleshooting common issues.
Standard Experimental Workflow
This diagram outlines the key steps in a typical octanoate precipitation process.
Caption: A typical workflow for protein purification.
Key Parameter Summary
| Parameter | Typical Range | Rationale & Impact on Process |
| pH | 4.5 - 6.5 | Crucial for selectivity. Determines the charge state and solubility of both target and contaminant proteins. Must be optimized to precipitate contaminants while keeping the target soluble.[2][11] |
| Sodium Octanoate Conc. | 0.5% - 5% (w/v) | Drives precipitation. The concentration must be high enough to precipitate contaminants but low enough to avoid precipitating the target protein. Highly dependent on the sample matrix.[1][6] |
| Temperature | 15°C - 37°C | Affects kinetics and stability. Most processes are robust at room temperature (15-25°C).[6] Higher temperatures can sometimes increase precipitation but risk denaturing sensitive proteins.[2][12] |
| Incubation Time | 30 - 120 minutes | Allows for aggregate formation. Longer times can lead to larger, more easily pelleted aggregates, but a point of diminishing returns is usually reached after 60-90 minutes. |
| Ionic Strength | Sample Dependent | Influences protein solubility. While not the primary driver like in "salting out," the ionic strength of the buffer can influence protein solubility and should be kept consistent.[2] |
Frequently Asked Questions (FAQs)
Q1: Can I use caprylic acid instead of sodium octanoate? A: Yes. Caprylic acid is the protonated form of octanoate. When preparing your stock solution, you will need to dissolve caprylic acid and adjust the pH with a base (like NaOH) to your desired working pH. This in-situ neutralization creates sodium octanoate. Using the sodium salt directly can be more convenient.
Q2: How do I remove residual sodium octanoate from my purified protein sample? A: Residual octanoate can interfere with downstream applications and cellular assays.[13] It is typically removed by subsequent purification steps such as dialysis, tangential flow filtration (TFF/diafiltration), or chromatography (e.g., ion-exchange or size-exclusion).[2][6]
Q3: Is this method suitable for all types of antibodies? A: This method is highly effective for many mammalian IgGs.[7] However, the optimal conditions can vary significantly between species and even between different monoclonal antibodies due to differences in their isoelectric points and surface hydrophobicity.[4][6] A feasibility study and optimization are always recommended for a new antibody.
Q4: How do I prepare the sodium octanoate stock solution? A: Prepare a concentrated stock solution (e.g., 10-15% w/v) in purified water. It may require gentle warming to fully dissolve. It is critical to adjust the pH of this stock solution to your target precipitation pH before adding it to your protein sample to avoid localized pH shifts that could denature your protein.
Q5: What analytical methods should I use to assess my results? A: A combination of methods is recommended:
-
Purity: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is excellent for visually assessing the removal of contaminant proteins. HPLC (High-Performance Liquid Chromatography) can provide more quantitative purity data.
-
Yield/Concentration: A protein concentration assay (e.g., BCA, Bradford, or A280 measurement) should be performed on the sample before and after precipitation to calculate recovery.[14]
-
Integrity/Activity: If applicable, perform a functional assay (e.g., ELISA or a binding assay) to ensure the purification process has not compromised the biological activity of your protein.
Protocols
Protocol 1: Small-Scale Optimization of Sodium Octanoate Concentration
This protocol helps determine the optimal precipitant concentration for your specific sample.
-
Prepare Sample: Aliquot 1 mL of your starting protein solution (e.g., 1:1 diluted serum) into 6 separate microcentrifuge tubes.
-
pH Adjustment: Adjust the pH of all aliquots to your target pH (e.g., 5.2) using dilute acetic acid.
-
Prepare Octanoate Dilutions: From a pH-adjusted 10% (w/v) stock, prepare a dilution series.
-
Add Precipitant: Add the appropriate volume of octanoate stock to each tube to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0%). Add an equal volume of buffer to a "0%" control tube.
-
Incubate: Place the tubes on a tube rotator at room temperature for 60 minutes.
-
Centrifuge: Pellet the precipitate by centrifuging at ~12,000 x g for 20 minutes.
-
Analyze: Carefully collect the supernatant from each tube. Measure the protein concentration of each supernatant to assess yield. Analyze 20 µL of each supernatant by SDS-PAGE to assess purity.
-
Evaluate: Identify the lowest concentration of sodium octanoate that provides the best purity without a significant drop in the yield of your target protein.
Protocol 2: SDS-PAGE for Purity Analysis
-
Sample Preparation: Mix 20 µL of supernatant with 5 µL of 5X SDS-PAGE loading buffer (containing a reducing agent like DTT or β-mercaptoethanol).
-
Denature: Heat the samples at 95°C for 5 minutes.
-
Load Gel: Load 15-20 µL of each prepared sample into the wells of a precast polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker. Also include a lane with the "starting material" for comparison.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) to visualize the protein bands.
-
Analysis: De-stain the gel. The purified samples should show a significant reduction in contaminant bands (e.g., albumin at ~66 kDa) and enrichment of the target protein bands (e.g., IgG heavy and light chains at ~50 kDa and ~25 kDa, respectively).
References
-
ResearchGate. (2015, August 5). How can I troubleshoot protein precipitation after purification?. ResearchGate. Retrieved February 4, 2026, from [Link]
-
Karlsson, A., et al. (2022). The Effect of Precipitation pH on Protein Recovery Yield and Emulsifying Properties in the Extraction of Protein from Cold-Pressed Rapeseed Press Cake. Foods. Retrieved February 4, 2026, from [Link]
-
Rocamora, L., et al. (2012). A model mechanism for protein precipitation by caprylic acid: application to plasma purification. Biotechnology and Applied Biochemistry. Retrieved February 4, 2026, from [Link]
-
Vibzz Lab. (2020, July 30). Precipitation Reactions of Proteins. YouTube. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Stabilizing mechanisms in commercial albumin preparations: Octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress. ResearchGate. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Protein precipitation. Wikipedia. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). A model mechanism for protein precipitation by caprylic acid: Application to plasma purification. ResearchGate. Retrieved February 4, 2026, from [Link]
-
Bitesize Bio. (n.d.). The Ins and Outs of Protein Concentration – Protein Precipitation. Bitesize Bio. Retrieved February 4, 2026, from [Link]
-
Bar-Ziv, A., et al. (2015). Octanoate in Human Albumin Preparations Is Detrimental to Mesenchymal Stromal Cell Culture. PLoS ONE. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2017, May 31). How can I dissolve proteins after TCA/acetone precipitation?. ResearchGate. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Purification of IgG Using Caprylic Acid. ResearchGate. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Caprylic acid-induced impurity precipitation from protein A capture column elution pool to enable a two chromatography step process for monoclonal antibody purification. ResearchGate. Retrieved February 4, 2026, from [Link]
Sources
- 1. A model mechanism for protein precipitation by caprylic acid: application to plasma purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Precipitation Procedures [sigmaaldrich.com]
- 9. Protein precipitation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Precipitation pH on Protein Recovery Yield and Emulsifying Properties in the Extraction of Protein from Cold-Pressed Rapeseed Press Cake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Octanoate in Human Albumin Preparations Is Detrimental to Mesenchymal Stromal Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Protein Assays Methods | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Sodium Octanoate for Protein Stability
Welcome to our dedicated technical support guide for optimizing sodium octanoate (also known as sodium caprylate) concentration in protein formulations. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this versatile fatty acid salt to enhance the stability of therapeutic proteins, monoclonal antibodies, and other biologics. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you make informed decisions and troubleshoot effectively during your formulation development.
Frequently Asked Questions (FAQs)
Q1: What is sodium octanoate, and how does it function as a protein stabilizer?
A1: Sodium octanoate is the sodium salt of octanoic acid, a medium-chain fatty acid.[1] Its primary role as a protein stabilizer stems from its amphiphilic nature—possessing both a hydrophobic alkyl chain and a hydrophilic carboxylate head group.[2] This structure allows it to act as a "hydrophobic shield." Many proteins have surface-exposed hydrophobic patches that are prone to interacting with each other, leading to aggregation, especially under stress conditions like heat or agitation.[3][4] Sodium octanoate preferentially binds to these hydrophobic regions on the protein surface.[5] This binding masks the sticky patches, preventing protein-protein interactions and subsequent aggregation, thereby maintaining the protein in its native, soluble state.[1][6] It is particularly effective during processes that induce thermal stress, such as the pasteurization of human serum albumin solutions.[7][8]
Q2: Is sodium octanoate considered a surfactant? What is its Critical Micelle Concentration (CMC)?
A2: While it has surfactant-like properties due to its amphiphilic structure, sodium octanoate is more accurately classified as a fatty acid salt stabilizer. Unlike traditional surfactants (e.g., polysorbates), its primary stabilization mechanism at typical concentrations is through direct binding to the protein rather than forming micelles that encapsulate the protein.[5][6]
The Critical Micelle Concentration (CMC) is the concentration at which monomers self-assemble into micelles.[9][10] For sodium octanoate, the CMC is highly dependent on the solution's ionic strength, pH, and temperature. In simple aqueous solutions, its CMC can be quite high (e.g., >300 mM). However, in typical protein formulation buffers containing salts, the CMC will be significantly lower. It is crucial to understand that the optimal stabilizing concentration of sodium octanoate is often well below its CMC in the final formulation buffer. Operating above the CMC can potentially lead to protein destabilization or precipitation.
Q3: What is a good starting concentration for sodium octanoate in my formulation?
A3: The optimal concentration is highly protein-dependent and must be determined empirically. However, a rational starting point can be selected based on the protein type and the purpose of stabilization. For general guidance, concentrations ranging from 10 mM to 40 mM are often a good starting point for initial screening studies. Human Albumin formulations, for instance, are often stabilized during pasteurization with specific ratios of octanoate to protein.[8]
Here is a table to guide your initial experiments:
| Protein Type / Application | Typical Starting Concentration Range | Key Considerations |
| Human Serum Albumin (HSA) | 20 - 60 mM (or ~0.04 - 0.08 mmol/g protein) | Primarily for thermal stabilization during pasteurization.[8] |
| Monoclonal Antibodies (mAbs) | 5 - 50 mM | Highly dependent on the specific mAb's surface hydrophobicity.[11][12] |
| Other Recombinant Proteins | 10 - 40 mM | Must be optimized based on protein pI, hydrophobicity, and concentration. |
| Viral Inactivation Steps | Varies widely (can be higher) | Used for its disruptive effect on lipid-enveloped viruses. |
Expert Insight: Do not assume a higher concentration is always better. An excess of sodium octanoate can act as a denaturant for some proteins by excessively coating the surface and disrupting tertiary structure. A concentration-response curve is essential.
Q4: How do pH and ionic strength influence the effectiveness of sodium octanoate?
A4: Both pH and ionic strength are critical parameters that modulate the interaction between sodium octanoate and the protein.
-
pH: The pH of the formulation buffer affects both the charge of the protein and the sodium octanoate. Sodium octanoate is the salt of a weak acid (octanoic acid, pKa ~4.9). At pH values well above its pKa, it will be fully deprotonated and negatively charged, facilitating electrostatic repulsion between coated protein molecules, which can aid stability. The protein's surface charge also changes with pH relative to its isoelectric point (pI). The interplay of these charges can significantly impact binding and overall formulation stability.[13]
-
Ionic Strength: The salt concentration in the buffer can influence hydrophobic interactions. High ionic strength can weaken electrostatic interactions but strengthen hydrophobic ones, potentially enhancing the binding of octanoate to the protein.[14][15] However, excessive salt can also lead to "salting out" and protein precipitation.[16] Therefore, the ionic strength must be co-optimized with the sodium octanoate concentration.
Troubleshooting Guide
Problem: My protein shows increased aggregation after adding sodium octanoate.
Possible Causes & Solutions:
-
Concentration is Too High: You may have exceeded the optimal concentration, leading to a detergent-like denaturing effect. The octanoate may be disrupting the protein's tertiary structure, exposing more hydrophobic regions and promoting a different aggregation pathway.
-
Solution: Perform a dose-response experiment. Test a wider range of sodium octanoate concentrations, including much lower ones (e.g., starting from 1-5 mM).
-
-
Sub-Optimal Buffer Conditions (pH/Salt): The chosen pH or ionic strength may be unfavorable for your specific protein in the presence of octanoate.
-
Solution: Screen different pH values around the protein's known stability range. Also, test varying concentrations of your buffering salt (e.g., 50 mM, 150 mM, 300 mM NaCl) at a fixed octanoate concentration.[15]
-
-
Micelle Formation: It's possible that under your specific buffer conditions, the CMC of sodium octanoate is lower than anticipated and you are forming micelles, which could be destabilizing the protein.
-
Solution: Try to determine the CMC in your formulation buffer using dye-based methods or light scattering. Ensure your working concentration is comfortably below the measured CMC.
-
Problem: I am observing precipitation or cloudiness upon adding sodium octanoate.
Possible Causes & Solutions:
-
"Salting Out" Effect: The combination of buffer salts and the sodium salt of octanoate might be increasing the ionic strength to a point where your protein's solubility is compromised.
-
Solution: Reduce the concentration of the primary salt (e.g., NaCl) in your buffer when adding sodium octanoate. Test a matrix of lower salt and lower octanoate concentrations.
-
-
Protein-Octanoate Complex Insolubility: At certain ratios, the complex formed between the protein and octanoate might be insoluble in the buffer. This can be particularly prevalent near the protein's isoelectric point (pI), where the net charge is minimal.
-
Solution: Adjust the pH of the buffer to be at least 1 unit away from the protein's pI to ensure sufficient surface charge and electrostatic repulsion.
-
-
Low Temperature Solubility: Sodium octanoate, like other fatty acid salts, has lower solubility at colder temperatures. If you are preparing your formulations in the cold, it might be precipitating.
-
Solution: Prepare concentrated stock solutions of sodium octanoate at room temperature and ensure they are fully dissolved before adding them to the final, colder protein solution. Gently warm the final formulation to ensure complete dissolution before storage.
-
Visualizing the Mechanism and Workflow
The diagram below illustrates the proposed mechanism by which sodium octanoate stabilizes a protein, preventing aggregation.
Caption: Mechanism of protein stabilization by sodium octanoate.
Experimental Protocols
Q: How can I systematically determine the optimal sodium octanoate concentration for my protein?
A: A Design of Experiments (DoE) approach is highly recommended for efficiently screening multiple factors. However, a simpler matrix-based approach is also effective. Here is a step-by-step protocol for a matrix screen.
Objective: To identify the optimal concentration of sodium octanoate and NaCl for minimizing aggregation of Protein-X during thermal stress.
Materials:
-
Purified Protein-X stock solution (e.g., 20 mg/mL in 10 mM Histidine, pH 6.0)
-
Sodium Octanoate stock solution (e.g., 500 mM in water)
-
NaCl stock solution (e.g., 2 M in water)
-
Base buffer (e.g., 20 mM Histidine, pH 6.0)
-
Analytical instruments: Dynamic Light Scattering (DLS) for aggregation onset, Size Exclusion Chromatography (SEC-HPLC) for soluble aggregate quantification, and Differential Scanning Calorimetry (DSC) for thermal stability (Tm).[17][18]
Experimental Workflow Diagram:
Caption: Workflow for optimizing sodium octanoate concentration.
Step-by-Step Methodology:
-
Preparation of Formulation Matrix:
-
In a 96-well plate or microcentrifuge tubes, prepare the formulation matrix. For example, create a 4x4 matrix.
-
Factor 1 (Sodium Octanoate): Final concentrations of 0 mM, 10 mM, 25 mM, 50 mM.
-
Factor 2 (NaCl): Final concentrations of 50 mM, 100 mM, 150 mM, 250 mM.
-
Use your stock solutions and the base buffer to prepare these 16 unique buffer conditions.
-
-
Sample Formulation:
-
Add the Protein-X stock solution to each of the 16 buffer conditions to achieve a final protein concentration of 10 mg/mL. Mix gently by pipetting; do not vortex.
-
Prepare a sufficient volume for all planned analyses (e.g., 200 µL per condition).
-
-
Initial Analysis (Time Zero):
-
Immediately after formulation, take an aliquot from each condition.
-
Visual Inspection: Note any turbidity or precipitation.
-
DLS: Measure the average particle size (Z-average) and polydispersity index (PDI).
-
SEC-HPLC: Quantify the percentage of monomer and high-molecular-weight (HMW) species (aggregates).
-
-
Stress Application:
-
Seal the plate or tubes to prevent evaporation.
-
Incubate all samples in a temperature-controlled oven at a relevant stress temperature (e.g., 40°C or 50°C). The temperature should be high enough to induce aggregation in the control (0 mM octanoate) sample within a reasonable timeframe (e.g., 24-72 hours).
-
-
Post-Stress Analysis (Final Timepoint):
-
After the incubation period, allow samples to return to room temperature.
-
Repeat all analyses performed at Time Zero: Visual inspection, DLS, and SEC-HPLC.
-
-
Data Analysis and Interpretation:
-
For each condition, calculate the change in %HMW species (Δ%HMW = %HMW_final - %HMW_initial).
-
Compare the change in Z-average and PDI from DLS measurements.
-
The optimal condition is the one that shows the minimal increase in %HMW and minimal change in DLS parameters, without any visual precipitation.
-
-
Confirmation with Orthogonal Methods:
This systematic approach provides a self-validating system, as the unstabilized controls will demonstrate the baseline instability, allowing for a clear and quantitative assessment of sodium octanoate's stabilizing effect under various conditions.
References
- Vertex AI Search. (2026).
-
CD Formulation. Sodium Octanoate. [Link]
-
Majidi, S., et al. (2002). Study of the Heat-Treated Human Albumin Stabilization by Caprylate and Acetyltryptophanate. Iranian Biomedical Journal. [Link]
-
Bar-Or, D., et al. (2005). Stabilizing mechanisms in commercial albumin preparations: Octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress. ResearchGate. [Link]
-
Vollmar, B. S., et al. (2017). Characterization of highly concentrated antibody solution - A toolbox for the description of protein long-term solution stability. NIH National Library of Medicine. [Link]
-
Anraku, M., et al. (2017). The Role of Caprylate Ligand Ion on the Stabilization of Human Serum Albumin. NIH National Library of Medicine. [Link]
- Peters, T. Jr. (1996).
-
G-Biosciences. (2017). Importance of detergent micelle levels in membrane protein purification. [Link]
-
Petersen, C. E., et al. (2004). Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress. PubMed. [Link]
-
Pires, M. J., et al. (2001). The effects of pH and ionic strength on the partitioning of four proteins in reverse micelle systems. PubMed. [Link]
-
Lewus, R. A., et al. (2021). Stability of a high-concentration monoclonal antibody solution produced by liquid–liquid phase separation. NIH National Library of Medicine. [Link]
- Vulliez‐Le Normand, B., & Eisele, J.‐L. (1997).
-
Keller, S., et al. (2023). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. PubMed Central. [Link]
- Powell, M. F., et al. (1998). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA Journal of Pharmaceutical Science and Technology.
-
Li, X., & Foegeding, E. A. (2009). Effect of pH and ionic strength on competitive protein adsorption to air/water interfaces in aqueous foams made with mixed milk proteins. PubMed. [Link]
-
Rocklin, G. J., et al. (2017). Fundamentals to function: Quantitative and scalable approaches for measuring protein stability. PMC - PubMed Central. [Link]
-
Kumar, V., et al. (2019). Interaction of Anionic Surfactants with Native and Partially Unfolded RNase A: Binding Kinetics, Structural Changes, and Stability. NIH National Library of Medicine. [Link]
-
Biozentrum, University of Basel. Preventing Protein Aggregation. [Link]
-
Pusey, M. L., & Gernert, K. (1988). Theory of the effect of pH and ionic strength on the nucleation of protein crystals. ResearchGate. [Link]
-
Janin, J., et al. (2008). Hydrophobic patches on protein surfaces. ResearchGate. [Link]
-
G-Biosciences. (2018). Methods of Determining Protein Stability. [Link]
-
Lewus, R. A., et al. (2021). Stability of a high-concentration monoclonal antibody solution produced by liquid-liquid phase separation. PubMed. [Link]
-
Moure, M., et al. (2016). Effect of pH and ionic strength on heat-induced pea protein isolate aggregation and gel formation. Aarhus University - Pure. [Link]
-
Patke, S., et al. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. American Pharmaceutical Review. [Link]
- Bondos, S. E., & Bicknell, A. (2003).
-
Kretz, R., et al. (2019). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. [Link]
-
CD Formulation. Sodium Octanoate. [Link]
-
Nag, M., et al. (2021). Understanding the role of hydrophobic patches in protein disaggregation. RSC Publishing. [Link]
-
Sharma, G., et al. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. PMC. [Link]
-
G-Biosciences. (2017). Importance of detergent micelle levels in membrane protein purification. [Link]
-
ResearchGate. (2015). How to prevent protein aggregation during Ni Column Purification?. [Link]
-
Pedersen, J. N., et al. (2022). Quantification of Structural Integrity and Stability Using Nanograms of Protein by Flow-Induced Dispersion Analysis. MDPI. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sodium Octanoate - CD Formulation [formulationbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the role of hydrophobic patches in protein disaggregation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. The Role of Caprylate Ligand Ion on the Stabilization of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Characterization of highly concentrated antibody solution - A toolbox for the description of protein long-term solution stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of a high-concentration monoclonal antibody solution produced by liquid–liquid phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effects of pH and ionic strength on the partitioning of four proteins in reverse micelle systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. pure.au.dk [pure.au.dk]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. biopharma-asia.com [biopharma-asia.com]
Technical Support Center: Sodium Octanoate & Protein Aggregation
The following technical guide is structured to address the phenomenon of Sodium Octanoate (Caprylate) induced protein aggregation . It is designed for researchers encountering stability issues during viral inactivation, impurity precipitation, or formulation.
Executive Summary: The "Jekyll and Hyde" of Fatty Acids
Sodium octanoate (sodium caprylate) is a critical excipient in bioprocessing, renowned for its dual nature. It functions as a stabilizer for Human Serum Albumin (HSA) against thermal denaturation but acts as a precipitant for host cell proteins (HCPs) and viruses in monoclonal antibody (mAb) processing.
The Core Conflict: Unexpected aggregation typically arises when the experimental conditions inadvertently shift octanoate from its stabilizing surfactant mode to its hydrophobic precipitant mode. This shift is governed primarily by pH relative to pKa (~4.89) and ionic environment .
Troubleshooting Guide (Q&A)
Scenario A: "My target protein precipitated during viral inactivation."
Q1: I added 20 mM Sodium Octanoate for viral inactivation at pH 4.5, but my mAb precipitated. Why? Diagnosis: You likely crossed the isoelectric point (pI) threshold or the hydrophobicity limit. Mechanism: At pH 4.5, sodium octanoate becomes caprylic acid (protonated). It is no longer a charged surfactant but a hydrophobic molecule that inserts into protein hydrophobic patches. If your mAb is relatively hydrophobic or if the pH is near its pI, caprylic acid bridges protein molecules, causing irreversible aggregation. Corrective Action:
-
Check pI: Ensure the inactivation pH is at least 1.0 unit away from the mAb’s pI.
-
Optimize Concentration: 20 mM is standard, but some labile mAbs require 10–15 mM.
-
Temperature Control: Lower the temperature. Hydrophobic interactions are entropy-driven and stronger at higher temperatures (e.g., 25°C vs 4°C).
Scenario B: "Cloudiness appears in my stock solution or buffer."
Q2: My 1 M Sodium Octanoate stock solution is clear, but it turns cloudy when added to the buffer. Is it contaminated? Diagnosis: This is likely "Soap Scum" formation (Calcium/Magnesium Caprylate precipitation) or a pH Shock . Mechanism:
-
Divalent Cations: Octanoate binds avidly to
and to form insoluble salts (soaps). Even trace levels in water or buffers can cause turbidity. -
pH Shock: Adding a high-pH stock (sodium octanoate is alkaline) to a low-pH buffer causes transient local precipitation of caprylic acid before it disperses. Corrective Action:
-
Chelation: Add 1–2 mM EDTA to the buffer prior to octanoate addition if downstream processing permits.
-
Slow Addition: Add the stock dropwise with vigorous stirring to prevent local pH shock.
Scenario C: "I am using Octanoate to stabilize Albumin, but I see aggregates on SEC-HPLC."
Q3: Isn't Octanoate supposed to prevent aggregation? Why is it increasing high molecular weight (HMW) species? Diagnosis: Ligand Overload or Oxidation . Mechanism:
-
Overload: Albumin has specific high-affinity binding sites (Drug Sites 1 & 2). If you exceed the binding capacity (typically >5:1 molar ratio), excess octanoate acts as a detergent, potentially disrupting the native structure or inducing micellar bridging between proteins.
-
Oxidation: Octanoate stabilizes against heat, not oxidation. If the aggregation is covalent (disulfide-linked), octanoate will not prevent it. Corrective Action:
-
Ratio Check: Maintain an Octanoate:Albumin molar ratio between 4:1 and 8:1.
-
Add Antioxidant: Co-formulate with N-acetyltryptophan (NAT) to scavenge free radicals.
Visualizing the Mechanism
The following diagram illustrates the pH-dependent switch that dictates whether Octanoate stabilizes or aggregates proteins.
Figure 1: The pH-dependent mechanism of Sodium Octanoate. At pH > 6, it acts as a stabilizing ligand. At pH < 5, it protonates to Caprylic Acid, acting as a precipitant.
Experimental Protocols
Protocol 1: Determination of the "Safe Window" for Viral Inactivation
This protocol validates the concentration and pH limits to prevent product loss while ensuring viral kill (simulated).
Objective: Determine the maximum non-aggregating concentration of Sodium Octanoate for a specific mAb.
Materials:
-
Purified mAb (1 mg/mL and 5 mg/mL).
-
400 mM Sodium Octanoate stock (prepared in water, filtered).
-
Buffers: 100 mM Acetate (pH 4.0, 4.5, 5.0, 5.5).
Workflow:
-
Preparation: Aliquot mAb into 4 sets of tubes corresponding to the pH buffers.
-
Titration: Add Sodium Octanoate to final concentrations of 0, 10, 20, 30, and 40 mM.
-
Incubation: Incubate at 25°C for 60 minutes (standard viral inactivation time).
-
Neutralization: Quench by adjusting pH to 7.0 using 1 M Tris (pH 8.5). Note: This mimics the downstream neutralization step.
-
Analysis:
-
Visual: Check for turbidity immediately.
-
Quantitative: Measure OD350nm (Turbidity index).
-
Structural: Run SEC-HPLC to quantify % Monomer vs. % Aggregate.
-
Data Interpretation Table:
| Octanoate (mM) | pH 4.5 Turbidity (OD350) | pH 5.5 Turbidity (OD350) | Interpretation |
| 0 (Control) | 0.005 | 0.004 | Baseline |
| 10 | 0.010 | 0.006 | Safe |
| 20 | 0.150 | 0.008 | Aggregation Risk at pH 4.5 |
| 30 | 0.800 | 0.012 | Gross Precipitation |
Result: In this example, 20 mM is unsafe at pH 4.5 but safe at pH 5.5.
Protocol 2: Caprylic Acid Precipitation for Impurity Removal (HCPs)
Use this when you want aggregation of impurities but need to spare the product.
Workflow:
-
Starting Material: Protein A Eluate (typically pH 3.5–4.0).
-
Adjustment: Adjust pH to 4.5–5.0 (Target pH is critical).
-
Addition: Add Sodium Octanoate to 25–50 mM final concentration.
-
Mixing: Mix gently for 30–60 minutes.
-
Observation: The solution should turn milky/cloudy. This is the HCP/DNA precipitating.
-
-
Filtration: Pass through a 0.2 µm depth filter.[1]
-
Result: The filtrate should contain the mAb, while impurities are trapped in the filter.
Frequently Asked Questions (FAQs)
Q: What is the Critical Micelle Concentration (CMC) of Sodium Octanoate, and why does it matter? A: The CMC of Sodium Octanoate is approximately 350–400 mM in water, but it drops significantly (to <100 mM) in high salt or presence of proteins.
-
Relevance: Most bioprocessing uses (10–50 mM) are below the CMC. This means the octanoate exists as monomers binding to proteins. If you approach the CMC, you risk forming micelles that can detergent-solubilize lipids or denature sensitive proteins.
Q: Can I use Caprylic Acid (liquid) instead of Sodium Octanoate (powder)? A: Yes, but Sodium Octanoate is preferred for ease of handling. Caprylic acid is an oily liquid that is hard to dispense accurately and dissolves slowly. Sodium Octanoate dissolves instantly in water. When you adjust the pH to acidic conditions, they become chemically identical.
Q: How do I remove Octanoate after the step is done? A: Octanoate is a small molecule (166 Da). It is efficiently removed by:
-
Ultrafiltration/Diafiltration (UF/DF): Standard TFF steps.
-
Bind-and-Elute Chromatography: Cation Exchange (CEX) or Anion Exchange (AEX) will separate the protein from the fatty acid.
References
-
Johnston, A., et al. (2003). "Low pH, caprylate incubation as a second viral inactivation step in the manufacture of albumin." Biologicals.[1][2][3][4][5][6][7] Link
-
Brodsky, Y., et al. (2012). "Caprylic acid precipitation method for impurity reduction: an alternative to conventional chromatography for monoclonal antibody purification."[6][8] Biotechnology and Bioengineering. Link
-
Shrake, A., & Ross, P. D. (1988).[2] "Biphasic denaturation of human albumin due to ligand redistribution during unfolding."[2] Journal of Biological Chemistry. Link
-
Treash-Osio, B., et al. (2016). "Purification of monoclonal antibodies by caprylic acid precipitation." Methods in Molecular Biology. Link
-
Thermo Fisher Scientific. "Detergents for Cell Lysis and Protein Extraction." Technical Guide. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Caprylate Ligand Ion on the Stabilization of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enveloped virus inactivation by caprylate: a robust alternative to solvent-detergent treatment in plasma derived intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embl-hamburg.de [embl-hamburg.de]
- 6. Caprylic acid precipitation method for impurity reduction: an alternative to conventional chromatography for monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Antibody Purification Methods for mAbs and IgGs - evitria [evitria.com]
- 8. Caprylic acid-induced impurity precipitation from protein A capture column elution pool to enable a two-chromatography-step process for monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Octanoate Management in Downstream Assays
Status: Operational Ticket Focus: Interference Mitigation & Removal Protocols Assigned Specialist: Senior Application Scientist
Module 1: The Mechanic (Understanding the Interference)
Sodium octanoate (Caprylate, C8) is a double-edged sword in bioprocessing. While essential for stabilizing albumin against heat and inactivating enveloped viruses (via lipid envelope disruption), its surfactant properties wreak havoc on downstream analytical sensitivity.
Mechanism of Action
Unlike simple salts, sodium octanoate is an anionic surfactant. It possesses a hydrophobic tail (C8 chain) and a hydrophilic head.
-
Protein Binding: It binds with high affinity to hydrophobic pockets of proteins (especially Albumin), stabilizing the "native" state against thermal denaturation but preventing necessary interactions in immunoassays.
-
Mass Spectrometry: It acts as an "ion hog." In the electrospray plume, it monopolizes the surface charge, preventing your analyte from ionizing (Ion Suppression). Furthermore, it forms sodium adduct clusters
that split your signal into multiple unusable mass peaks.
Visualization: The Interference Cascade
The following diagram illustrates how residual octanoate compromises data integrity across different platforms.
Figure 1: Mechanistic pathways of Sodium Octanoate interference in LC-MS and ELISA workflows.
Module 2: Troubleshooting LC-MS/MS
Symptom: Drastic drop in analyte signal, appearance of repeating mass units (+22 Da or +144 Da clusters), or "ghost peaks" in blank injections.
Critical Thresholds
-
Tolerance: < 0.01% (w/v) is required for robust LC-MS.
-
Danger Zone: > 0.05% causes significant ion suppression and column fouling.
Protocol A: The "Crash & Shoot" (Protein Precipitation)
Best for: Small molecule quantification or peptide mapping where the protein is the matrix, not the analyte.
The Logic: Octanoate is soluble in organic solvents. By crashing the protein with cold organic solvent, the protein (and bound octanoate) is denatured. However, we must ensure the octanoate stays in the supernatant or is washed away.
-
Preparation: Cool Acetone or Acetonitrile to -20°C.
-
Ratio: Add 4 volumes of cold solvent to 1 volume of sample.
-
Vortex: Vigorously vortex for 30 seconds. (Critical to disrupt hydrophobic binding).
-
Incubation: Incubate at -20°C for 60 minutes.
-
Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
The Fork (Decision Point):
-
If analyzing the Protein: Discard supernatant. Wash pellet with 70% Ethanol (removes residual lipid/surfactant). Resuspend in digestion buffer.
-
If analyzing a Small Molecule: The octanoate will likely be in the supernatant. You must perform Solid Phase Extraction (SPE) on the supernatant to separate the drug from the fatty acid.
-
Protocol B: SPE Cleanup (The Gold Standard)
Best for: Removing octanoate from small molecule samples.
-
Cartridge: Use a Mixed-Mode Anion Exchange (MAX) cartridge.
-
Logic: Octanoate is acidic (pKa ~4.89). At neutral pH, it is negatively charged.
-
Load: Load sample at pH 7.0. Octanoate binds to the anion exchange resin.
-
Wash: Wash with 5% NH4OH in Methanol (Elutes neutrals/basics, keeps octanoate bound).
-
Elute: Elute your analyte of interest using conditions specific to its chemistry (usually acidic methanol for basic drugs). Octanoate remains bound to the cartridge.
Module 3: Troubleshooting Immunoassays (ELISA/HCP)
Symptom: Non-linear dilution recovery, high background noise, or complete signal loss in "stabilized" samples.
The "Matrix Match" Fallacy
Researchers often try to "blank" the octanoate by adding it to the standard curve. Do not do this. Octanoate alters the binding kinetics of the antibody itself. If you add it to the standards, you are calibrating a compromised assay.
Protocol C: Buffer Exchange via Spin Filtration
Best for: Preparing protein samples for ELISA/Western Blot.
The Logic: Simple dialysis is often ineffective because octanoate binds albumin/IgG tightly (Kd ~10^-6 M). You must use Diafiltration with a buffer that promotes release.
-
Device: Amicon/Centricon Ultrafiltration unit (MWCO must be 1/3rd of target protein size).
-
Exchange Buffer: PBS + 0.5 M NaCl .
-
Why High Salt? Ionic strength helps disrupt the electrostatic head-group interactions, while the volume flow removes the free octanoate.
-
-
Procedure:
-
Final Spin: Perform one final spin with standard PBS (no high salt) to re-equilibrate for the assay.
Module 4: Removal Strategy & Decision Tree
Use this logic gate to select the correct removal method for your specific experiment.
Figure 2: Decision matrix for selecting the optimal Sodium Octanoate removal protocol.
Summary of Removal Methods
| Method | Efficiency | Protein Recovery | Throughput | Best Application |
| Dialysis | Low | High | Low | Not recommended (Octanoate binds too tightly). |
| Precipitation (Acetone/TCA) | High (>95%) | Variable (Denatures) | High | LC-MS (Bottom-up Proteomics). |
| UF/DF (Spin Filters) | High (>99%) | High (>90%) | Medium | ELISA, Functional Assays. |
| Solid Phase Extraction (SPE) | Very High | N/A (Small Mol only) | High | PK/PD Studies (Small Molecules). |
Frequently Asked Questions (FAQ)
Q1: Can I just dilute the sample to overcome interference? A: Only if your assay sensitivity allows it. For LC-MS, octanoate accumulates on the column. Even dilute samples can ruin a column over 50+ injections. For ELISA, if you dilute 1:100, you might drop below the Limit of Quantitation (LOQ). Removal is always superior to dilution.
Q2: Why do I see "Ghost Peaks" in my LC-MS blank runs after running octanoate samples? A: Sodium octanoate is highly hydrophobic (C8). It acts like a lipid, binding strongly to the C18 stationary phase. Standard wash cycles often fail to elute it.
-
Fix: Run a "Sawtooth" wash gradient: 95% Acetonitrile ↔ 95% Isopropanol (with 0.1% Formic Acid) to strip the column.
Q3: Does Sodium Octanoate interfere with BCA or Bradford protein assays? A:
-
Bradford: Yes. Fatty acids can interfere with the Coomassie dye binding.
-
BCA: Generally more tolerant, but high concentrations (>10 mM) can precipitate the copper reagent.
-
Recommendation: Use a "Detergent Compatible" BCA kit or the 660 nm Protein Assay (ionic detergent compatible).
Q4: I am using Octanoate for viral inactivation. How do I prove it is gone? A: You need a specific residual assay. GC-MS (after derivatization to methyl ester) or a specific HPLC-UV method (210 nm detection) is standard for validation. Do not rely on "total protein" assays to detect residual fatty acids.
References
-
Mechanism of Viral Inactivation
-
LC-MS Interference & Adduct Formation
- Title: Formation of Sodium Cluster Ions Complic
- Source: PMC - NIH (2018).
-
URL:[Link]
-
ELISA Interference Mechanisms
-
Removal Strategies (Precipitation)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation of lipid enveloped viruses by octanoic Acid treatment of immunoglobulin solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. WO2016073401A1 - Use of caprylic acid precipitation for protein purification - Google Patents [patents.google.com]
- 8. A model mechanism for protein precipitation by caprylic acid: application to plasma purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sodium Octanoate Purification via pH Adjustment
Welcome to the technical support guide for sodium octanoate (caprylic acid) precipitation. This powerful technique is a cornerstone in modern downstream processing, particularly for the purification of monoclonal antibodies (mAbs). Its effectiveness hinges on the precise control of key parameters, with pH being the most critical. This guide provides in-depth, field-proven insights into the mechanism, optimization, and troubleshooting of this process, empowering you to enhance purity, improve yield, and ensure robust, scalable results.
Section 1: Frequently Asked Questions & Fundamental Principles
This section addresses the core scientific principles governing caprylic acid precipitation. Understanding this "why" is crucial for effective troubleshooting and process optimization.
Q1: How does sodium octanoate/caprylic acid actually work to purify proteins?
Sodium octanoate is the salt of caprylic acid, an eight-carbon saturated fatty acid. Its purification capability relies on the pH-dependent behavior of caprylic acid to induce selective precipitation. The core mechanism involves:
-
Activation via Protonation: The active agent is the non-ionized, protonated form of caprylic acid (CH₃(CH₂)₆COOH).[1] This form is significantly more hydrophobic than its ionized counterpart, caprylate (CH₃(CH₂)₆COO⁻).
-
Hydrophobic Interaction: In its non-ionized state, caprylic acid interacts with hydrophobic regions on the surface of proteins.[2]
-
Selective Precipitation: It preferentially interacts with and precipitates many host cell proteins (HCPs), DNA, and other process-related impurities, which are often less stable or more hydrophobic under the selected process conditions.[3][4] Target proteins, such as immunoglobulins (IgG), are specifically engineered for high stability and remain soluble.[5]
-
Complex Formation: It is proposed that caprylic acid binds to proteins, inducing partial unfolding that exposes more hydrophobic sites. This leads to the formation of large, insoluble mixed-micellar complexes that precipitate out of solution.[2]
Q2: Why is pH the most critical parameter in this process?
pH is the master variable because it directly controls the equilibrium between the inactive, ionized caprylate and the active, non-ionized caprylic acid. This relationship is governed by the pKa of caprylic acid, which is approximately 4.9.[6][7]
-
At a pH well above the pKa (e.g., pH 7.0): The molecule is predominantly in its ionized, negatively charged caprylate form. It is soluble but lacks the hydrophobicity needed to effectively precipitate proteins.
-
As the pH is lowered towards the pKa: A significant portion of the caprylate ions become protonated, forming the non-ionized, active caprylic acid.
-
At a pH at or slightly below the pKa (e.g., pH 4.5-5.5): The concentration of the active, non-ionized caprylic acid is maximized, leading to optimal impurity precipitation.[1][4]
Therefore, precise pH adjustment is not just a step in the protocol; it is the switch that activates the purification agent.
Caption: pH dictates the equilibrium of caprylic acid, controlling its active state.
Q3: What impurities are typically removed, and which proteins are targeted for recovery?
Caprylic acid precipitation is highly effective at removing a broad range of contaminants.
-
Impurities Removed: The primary targets are non-immunoglobulin proteins, such as albumin, as well as a significant portion of host cell proteins (HCPs) and host cell DNA.[3][8] It is also effective at clearing high-molecular-weight (HMW) aggregates and can serve as a robust viral inactivation step for enveloped viruses.[9][10]
-
Target Proteins: This method is most famously used for the purification of mammalian Immunoglobulin G (IgG) from serum, plasma, and cell culture supernatants.[11] The inherent stability of the IgG molecule allows it to remain in solution while contaminants precipitate.[5]
Section 2: Process Optimization & Protocols
A successful caprylic acid precipitation is the result of careful optimization. While pH is primary, other parameters play a synergistic role.
Q4: What is the typical starting range for optimizing pH and other key parameters?
Empirical determination is essential for each specific protein mixture, but well-established starting ranges can accelerate optimization.[3] For most monoclonal antibodies, the optimal pH range for impurity removal is between 5.0 and 6.0.[12]
Table 1: Key Process Parameters and Recommended Starting Ranges
| Parameter | Recommended Starting Range | Rationale & Key Considerations |
| pH | 4.5 – 5.5 | This is the most critical parameter. A pH below 4.5 may be less effective for HCP removal, while a pH above 5.5 can lead to a significant drop in product yield.[4][10] |
| Caprylic Acid Conc. | 0.5% – 2.0% (w/v or v/v) | Higher concentrations do not always improve purity and may risk product precipitation. 1% is a common and effective starting point for many applications.[4][12][13] |
| Temperature | Ambient (15 – 25 °C) | The process is robust across typical ambient manufacturing temperatures.[5][12] |
| Mixing/Incubation Time | 30 – 60 minutes | While precipitation begins almost immediately, allowing sufficient mixing time ensures the reaction reaches completion.[4][5] |
| Buffer System | Acetate or Citrate (e.g., 50 mM) | These buffer systems have appropriate pKa values to provide strong buffering capacity in the target acidic pH range.[3][4] |
Q5: How do I perform a systematic pH optimization study?
A Design of Experiments (DoE) approach is recommended for comprehensive optimization. However, a simplified, step-wise protocol is highly effective for determining the optimal pH.
Experimental Protocol: Small-Scale pH Scouting Study
-
Prepare Your Sample: Start with your clarified protein solution (e.g., post-Protein A elution pool). If necessary, dialyze or buffer-exchange the sample into your chosen buffer system (e.g., 50 mM Sodium Acetate) without pH adjustment.
-
Aliquot the Sample: Dispense equal volumes of your protein solution into several labeled tubes (e.g., 1 mL into 2 mL microcentrifuge tubes). Prepare one tube for each pH condition you will test (e.g., pH 4.8, 5.0, 5.2, 5.4, 5.6). Include a "No Caprylic Acid" control.
-
Adjust pH: Slowly add dilute acid (e.g., 0.5 M Acetic Acid) or base (e.g., 0.5 M Tris Base) to each tube to bring it to its target pH. Use a calibrated micro-pH probe for accurate measurement. This is the most critical step.
-
Prepare Caprylic Acid Stock: Prepare a 10% (v/v) stock solution of caprylic acid. Note: Caprylic acid is viscous and oily. Emulsify it by vortexing vigorously in the same buffer as your sample.
-
Add Caprylic Acid: Add the appropriate volume of the 10% caprylic acid stock to each tube to achieve your target final concentration (e.g., for a 1% final concentration, add 100 µL of 10% stock to 900 µL of pH-adjusted sample). Add buffer only to the control tube.
-
Incubate & Mix: Cap the tubes and mix on a rotator or rocker at ambient temperature for 60 minutes. A visible white precipitate should form.
-
Separate Precipitate: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitate.
-
Analyze Results: Carefully collect the supernatant (your purified product). Analyze both the supernatant and a resolubilized sample of the pellet by:
-
SDS-PAGE: To visualize the reduction of impurity bands in the supernatant.
-
HCP ELISA: To quantify host cell protein removal.
-
A280 Measurement: To determine the protein concentration in the supernatant and calculate product yield.
-
Sources
- 1. WO2015166072A1 - Methods for the purification of proteins using caprylic acid - Google Patents [patents.google.com]
- 2. A model mechanism for protein precipitation by caprylic acid: application to plasma purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2445925A1 - Protein purification by caprylic acid (octanoic acid) precipitation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US10144774B2 - Method for purifying IgG - Google Patents [patents.google.com]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. researchgate.net [researchgate.net]
- 8. A simple, non-chromatographic procedure to purify immunoglobulins from serum and ascites fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Optimization and application of caprylic acid precipitation in the purification of monoclonal antibody] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caprylic acid precipitation method for impurity reduction: an alternative to conventional chromatography for monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of IgG Using Caprylic Acid | Springer Nature Experiments [experiments.springernature.com]
- 12. Caprylic acid-induced impurity precipitation from protein A capture column elution pool to enable a two-chromatography-step process for monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for Host Cell Protein (HCP) Clearance - Creative Proteomics [creative-proteomics.com]
Sodium octanoate stability and degradation in aqueous solutions
Technical Support Center: Sodium Octanoate Aqueous Solutions
Welcome to the technical support center for sodium octanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize sodium octanoate in their work. Here, we address common questions and troubleshooting scenarios related to the stability and degradation of its aqueous solutions, providing not just answers, but the underlying scientific principles to empower your experimental design and interpretation.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is divided into key areas you're likely to encounter. We start with the fundamentals of stability and move toward practical troubleshooting.
Category 1: Fundamental Stability & Solution Preparation
Question 1: What is the optimal pH for preparing and storing a sodium octanoate aqueous solution to ensure its stability?
Answer: The optimal pH for storing aqueous sodium octanoate solutions is in the range of 8.0 to 10.5.[1][2][3] The primary reason for this is rooted in the acid-base chemistry of its parent molecule, octanoic acid.
-
Causality (The "Why"): Octanoic acid has a pKa of approximately 4.89.[1] The pKa is the pH at which the acid (octanoic acid, C₈H₁₆O₂) and its conjugate base (the octanoate ion, C₈H₁₅O₂⁻) are present in equal concentrations.
-
Below pH 4.89: The equilibrium shifts towards the protonated, uncharged octanoic acid form. Octanoic acid has very poor water solubility and will precipitate out of the solution, appearing as a white solid or causing turbidity. This is a physical instability, not a chemical degradation, but it effectively removes the active species from the solution phase.
-
Above pH 4.89: The equilibrium strongly favors the deprotonated, anionic octanoate form, which is highly water-soluble due to its ionic nature.[4]
-
Optimal Range (pH 8.0-10.5): In this alkaline range, the octanoate ion is the overwhelmingly predominant species, ensuring maximum solubility and physical stability.[1][2][3] Commercial sodium octanoate, when dissolved in water, naturally produces a pH within this range.[1][2][3]
-
Question 2: My sodium octanoate solution appears hazy or has formed a precipitate, even though the pH is correct. What could be the cause?
Answer: This is a common issue that can often be traced back to two factors: concentration and temperature, which are related to the Critical Micelle Concentration (CMC) and the Krafft temperature .
-
Critical Micelle Concentration (CMC): Sodium octanoate is a surfactant. At low concentrations, it exists as individual ions (monomers) in solution. However, once the concentration reaches a certain threshold—the CMC—these monomers self-assemble into spherical structures called micelles. The reported CMC for sodium octanoate is approximately 300 mM.[5] While micelle formation is not degradation, it can change the physical properties of the solution, sometimes increasing turbidity.
-
Krafft Temperature (Tₖ): The Krafft temperature is the minimum temperature at which surfactants can form micelles. Below the Tₖ, the solubility of the surfactant is too low to reach the CMC. If your solution temperature drops below the Krafft temperature, the sodium octanoate may precipitate out, even if the concentration is above the CMC. The solubility of sodium octanoate is known to increase with temperature.[4]
Troubleshooting Steps:
-
Verify Concentration: Ensure your solution concentration is not excessively high, which could lead to solubility issues.
-
Gently Warm the Solution: Try warming the solution slightly (e.g., to 30-40°C) while stirring. If the haziness disappears, it was likely a temperature-related solubility or Krafft point issue.
-
Check for Contaminants: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) from glassware or buffer components can form insoluble octanoate salts.
Category 2: Chemical Degradation Pathways
Question 3: What are the primary chemical degradation pathways for sodium octanoate in an aqueous solution?
Answer: While generally stable, particularly in its solid form and under proper storage conditions (inert atmosphere, room temperature), sodium octanoate can undergo degradation under stress.[2][3] The main pathways are oxidation and, to a lesser extent, photodegradation.
-
Oxidative Degradation: This is the most probable chemical degradation route. The methylene groups (-CH₂-) on the alkyl chain of the octanoate molecule can be susceptible to attack by reactive oxygen species (ROS). This can lead to the formation of hydroperoxides, which can further break down into smaller chain aldehydes, ketones, and carboxylic acids. This process is often catalyzed by the presence of trace metal ions and exposure to oxygen.
-
Mechanism Insight: The degradation can be initiated at the carbon atom adjacent to the carboxyl group, eventually leading to chain cleavage. This is a known pathway for many fatty acids. The final product of one such pathway, octanoyl-CoA, enters the beta-oxidation cycle in biological systems.[6]
-
-
Photodegradation: Although less common for a saturated fatty acid salt compared to unsaturated ones, prolonged exposure to high-energy light (like UV light) can potentially induce degradation.[7][8] This process can generate free radicals, initiating chain reactions that lead to the breakdown of the molecule.[7] Studies on other molecules have shown that saturated fatty acids can increase the rate of photodegradation of a primary molecule.[7][8]
-
Hydrolysis: The term "hydrolysis" in this context typically refers to the acid-base reaction where the octanoate anion reacts with water to form octanoic acid and a hydroxide ion, which establishes the alkaline pH of the solution.[1] This is an equilibrium reaction and not a degradative cleavage of the molecule itself. True hydrolytic cleavage is not a primary degradation pathway as there are no ester or amide bonds to break.
Question 4: I suspect my stock solution has degraded. What are the likely degradation products I should be looking for?
Answer: Identifying degradation products requires advanced analytical techniques (see Category 3). Based on the likely pathways, you would primarily search for:
-
Products of Oxidation:
-
Shorter-chain fatty acids (e.g., hexanoic acid, heptanoic acid).
-
Aldehydes and ketones.
-
In biological systems or with specific enzymes, degradation can proceed through intermediates like 1-octanol and 1-octanal before forming octanoate.[6]
-
It is crucial to perform a forced degradation study to intentionally create these products, which can then be used as standards to identify unknown peaks in your chromatogram.[9][10]
Category 3: Analytical & Monitoring Techniques
Question 5: What is the recommended analytical method to quantify sodium octanoate and detect its degradation products in a stability study?
Answer: High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for stability-indicating assays of sodium octanoate.[11]
-
Why HPLC? It excels at separating the parent compound from its potential degradation products and other formulation excipients, allowing for accurate quantification of each.[11]
-
Typical Method Parameters:
-
Mode: Reversed-Phase HPLC (RP-HPLC).
-
Column: A C18 column is standard.
-
Mobile Phase: A buffered aqueous phase (e.g., phosphate buffer) mixed with an organic solvent like acetonitrile or methanol. A gradient elution (where the organic solvent concentration is increased over time) is often necessary to elute the parent compound and resolve all potential degradation products.
-
Detection: Since octanoate lacks a strong chromophore, UV detection at a low wavelength (e.g., 210-220 nm) is common. For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used.
-
Question 6: How do I develop a stability-indicating method for my specific formulation containing sodium octanoate?
Answer: A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or other excipients.[9] The key is to perform a forced degradation study .
-
Causality (The "Why"): The goal of a forced degradation study is to intentionally stress your drug product to generate the likely degradation products.[9][10] This helps prove that your analytical method can separate these degradants from the main peak, ensuring that a loss in the parent compound is observable and that the purity of the peak can be trusted over time.
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Part 2: Protocols & Data
Protocol 1: General Purpose RP-HPLC Method for Sodium Octanoate Quantification
This protocol provides a starting point for method development. It must be validated for your specific application.
-
Instrumentation: HPLC system with UV or PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 215 nm.
-
Sample Preparation: Dilute aqueous samples with a 50:50 mixture of water and acetonitrile to ensure compatibility with the mobile phase.
Data Summary: Factors Influencing Sodium Octanoate Stability
The following table summarizes the key factors and their impact, providing a quick reference for experimental design.
| Parameter | Condition | Impact on Stability | Rationale / Primary Effect |
| pH | < 5 | Unstable (Physical) | Protonation to insoluble octanoic acid.[1] |
| > 7 | Stable | Remains in the soluble, ionic octanoate form.[1][2][3] | |
| Temperature | Low Temperature | Potential Precipitation | May fall below the Krafft temperature, reducing solubility.[4] |
| High Temperature | Increased Degradation Rate | Accelerates chemical reactions, particularly oxidation. | |
| Light | UV Exposure | Potential Degradation | Can initiate free-radical chain reactions (photodegradation).[7][8] |
| Oxygen | Presence of O₂ / Air | Increased Degradation Risk | Facilitates oxidative degradation of the alkyl chain. |
| Metal Ions | Fe³⁺, Cu²⁺, etc. | Increased Degradation Risk | Can catalyze oxidative reactions. |
References
- Sodium octanoate. (n.d.). Google Cloud.
- Sodium Octanoate. (n.d.). Solubility of Things.
- sodium octanoate. (n.d.). ChemBK.
- sodium octanoate, 1984-06-1. (n.d.). The Good Scents Company.
- Cloning and Characterization of GDSL Esterases from Bacillus paralicheniformis T7. (n.d.). MDPI.
- SAFETY DATA SHEET. (2024, August 7). Sigma-Aldrich.
- Sodium octanoate. (2026, January 13). ChemicalBook.
- Sodium octanoate C-13. (n.d.). PubChem.
- Showing Compound Sodium octanoate (FDB011449). (2010, April 8). FooDB.
- Sodium octanoate (1-¹³C, 99%). (n.d.). Cambridge Isotope Laboratories.
- Effect of increasing the concentration of sodium octanoate on the... (n.d.). ResearchGate.
- Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation. (n.d.). NIH.
- Temperature and Concentration Effects of Aqueous Solution of Sodium Octanoate on Micelle Formation Measured by Small angle X-ray Scattering. (2025, August 6). ResearchGate.
- Effect of fatty acids and oils on photodegradation of azadirachtin-A. (2000, July). PubMed.
- Effect of fatty acids and oils on photodegradation of azadirachtin-A. (2025, August 6). ResearchGate.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). [Source not further specified].
- n-Octane Degradation Pathway. (1998, January 11). Eawag-BBD.
- Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). [Source not further specified].
Sources
- 1. Buy Sodium octanoate | 1984-06-1 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. Sodium octanoate | 1984-06-1 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. n-Octane Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Effect of fatty acids and oils on photodegradation of azadirachtin-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onyxipca.com [onyxipca.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
Publish Comparison Guide: Cross-Reactivity Studies with Sodium Octanoate in Immunoassays
Executive Summary: The Octanoate Variable
Sodium Octanoate (Caprylate) is a ubiquitous critical excipient in biopharmaceutical formulations, primarily serving as a stabilizer for Human Serum Albumin (HSA) and a selective precipitant in monoclonal antibody (mAb) purification. However, its amphiphilic nature—comprising a hydrophobic C8 tail and a hydrophilic carboxylate head—introduces significant risks of matrix interference and cross-reactivity in downstream immunoassays (ELISA, Western Blot).
This guide objectively compares the interference profile of Sodium Octanoate against its structural analogs (e.g., Sodium Caprate) and functional alternatives (e.g., N-Acetyltryptophan). It provides a self-validating experimental framework for researchers to quantify cross-reactivity and ensure assay fidelity in the presence of this potent excipient.
Mechanism of Action & Interference
To design a robust cross-reactivity study, one must first understand how Sodium Octanoate interferes. Unlike simple protein contaminants, octanoate acts via hydrophobic ligand binding .
The Interference Pathway
Sodium Octanoate binds to high-affinity sites on albumin and other proteins, inducing conformational changes that stabilize the molecule against heat (pasteurization). In immunoassays, this binding can:
-
Mask Epitopes: Sterically hinder antibody-antigen binding.
-
Alter Conformation: Change the 3D structure of the analyte, reducing antibody affinity.
-
Bridge Binding: The hydrophobic tail may non-specifically bridge the capture antibody and detection antibody, causing false positives.
Figure 1: Mechanistic pathway of Sodium Octanoate interference in protein-based immunoassays.
Comparative Analysis: Sodium Octanoate vs. Alternatives
When selecting a stabilizer or evaluating interference, it is crucial to compare Sodium Octanoate with its closest functional alternatives.
Table 1: Physicochemical & Interference Profile Comparison
| Feature | Sodium Octanoate (C8) | Sodium Caprate (C10) | N-Acetyltryptophan (N-AcTrp) |
| Primary Use | Albumin Stabilization, mAb Purification (Precipitation) | Permeation Enhancer, Alternative Stabilizer | Albumin Stabilization (Anti-oxidant) |
| Hydrophobicity | Moderate (LogP ~3.05) | High (LogP ~4.05) | Low (Amphiphilic Amino Acid) |
| Interference Mechanism | Hydrophobic binding to protein domains; surfactant-like effects. | Stronger surfactant activity; higher risk of denaturing antibodies. | Competitive binding to albumin sites; generally lower direct interference. |
| Immunoassay Risk | High: Can displace low-affinity antibodies or mask hydrophobic epitopes. | Very High: May disrupt lipid bilayers or wash buffers in cell-based assays. | Low: Less likely to alter gross protein conformation. |
| Removal Difficulty | Moderate (Dialysis/HPLC) | Difficult (Requires extensive washing) | Easy (Dialysis) |
Insight: While Sodium Caprate offers stronger stabilization in some contexts, its higher hydrophobicity makes it a more aggressive interferent in immunoassays. Sodium Octanoate represents a "middle ground" but still requires rigorous cross-reactivity testing.
Experimental Protocol: Validating Cross-Reactivity
Do not rely on manufacturer claims. Validate the specific interaction between Sodium Octanoate and your assay's antibody pairs.
Phase 1: Direct Cross-Reactivity Assessment
Objective: Determine if the antibody pair directly binds to Sodium Octanoate (False Positive).
Reagents:
-
Analyte-Free Matrix: Buffer or Serum depleted of the target analyte.
-
Sodium Octanoate Stock: 1 M solution in PBS (pH 7.4).
-
Assay Kit: Target ELISA (e.g., HCP ELISA, Drug PK Assay).
Protocol Steps:
-
Preparation: Prepare a dilution series of Sodium Octanoate in the Analyte-Free Matrix.
-
Concentrations: 0 mM (Blank), 1 mM, 5 mM, 10 mM, 20 mM, 50 mM. (Note: 16 mM is standard in albumin products).[1]
-
-
Incubation: Add 100 µL of each standard to the ELISA plate coated with Capture Antibody.
-
Processing: Follow standard assay protocol (Incubate -> Wash -> Detect -> Stop).
-
Analysis: Calculate the signal (OD) relative to the Blank.
-
Acceptance Criteria: Signal at max concentration (50 mM) must be < LLOQ (Lower Limit of Quantification) of the assay.
-
Phase 2: Interference (Spike-and-Recovery) Study
Objective: Determine if Sodium Octanoate inhibits the detection of the true analyte (False Negative).
Protocol Steps:
-
Spike: Spike the Target Analyte into the matrix at a fixed concentration (e.g., mid-range of the standard curve).
-
Challenge: Add Sodium Octanoate to the spiked samples at increasing concentrations (0, 4, 8, 16, 32 mM).
-
Measurement: Run the assay and calculate % Recovery.
-
% Recovery = (Observed Conc. / Expected Conc.) x 100
-
-
Validation: A recovery between 80-120% indicates acceptable tolerance. Significant deviation (<80%) confirms matrix interference.
Figure 2: Decision tree for validating Sodium Octanoate compatibility in immunoassays.
Mitigation Strategies
If your study reveals significant cross-reactivity or interference, employ these corrective actions:
-
Sample Dilution: The simplest method. Diluting the sample 1:5 or 1:10 often reduces the octanoate concentration below the interference threshold while keeping the analyte detectable.
-
Protein Precipitation: If octanoate is used to precipitate impurities (as in mAb purification), ensure the supernatant is pH-adjusted and filtered before assaying.
-
Alternative Stabilizers: If developing a formulation, switch to N-Acetyltryptophan or Polysorbate 80 , which generally exhibit lower interference in antibody-based assays.
References
-
Johnston, A. et al. (2003).[2] Inactivation of enveloped viruses in human albumin preparations by sodium octanoate. Biologicals.[2][3][4][5][6] Link
-
Gundry, S. et al. (2015). Octanoate in Human Albumin Preparations Is Detrimental to Mesenchymal Stromal Cell Culture.[5][7] Stem Cells International. Link
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McKinney, M. & Parkinson, A. (1987).[2] A simple, non-chromatographic procedure to purify immunoglobulins from serum and ascites fluid. Journal of Immunological Methods. Link
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Sigma-Aldrich. (2023). ELISA Procedures and Troubleshooting Guide.Link
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SeraCare. (2023). Technical Guide for ELISA Protocols and Interference.Link
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A Head-to-Head Battle of Surfactants: Evaluating Sodium Octanoate for Micelle Formation Studies
For researchers, scientists, and drug development professionals navigating the complex world of surfactant selection, this guide offers an in-depth, data-driven comparison of sodium octanoate against other commonly used surfactants for micelle formation studies. Moving beyond a simple cataloging of properties, we delve into the causality behind experimental choices and provide practical, field-proven insights to inform your research.
Introduction: The Critical Role of Surfactant Choice in Micellar Studies
Micelles, self-assembled nanostructures formed by surfactants in solution, are indispensable tools in a myriad of scientific applications, from enhancing the solubility of poorly water-soluble drugs to stabilizing therapeutic proteins. The selection of the appropriate surfactant is a critical decision that profoundly influences the physicochemical properties and, ultimately, the performance of the micellar system. This guide provides a comprehensive comparison of sodium octanoate, a short-chain anionic surfactant, with three other widely utilized surfactants: the anionic sodium dodecyl sulfate (SDS), the cationic cetyltrimethylammonium bromide (CTAB), and the non-ionic Triton X-100. By examining their fundamental properties and performance in relevant applications, we aim to equip researchers with the knowledge to make informed decisions for their specific micelle formation studies.
Physicochemical Properties: A Quantitative Comparison
The behavior of a surfactant in solution is dictated by its molecular structure, which in turn governs key parameters such as the critical micelle concentration (CMC), aggregation number (Nagg), and the temperature-dependent phase behavior (Krafft temperature for ionic surfactants and cloud point for non-ionic surfactants).
Sodium Octanoate: The Short-Chain Workhorse
Sodium octanoate (C8H15NaO2) is a sodium salt of the fatty acid octanoic acid. Its relatively short hydrophobic tail gives it distinct properties compared to longer-chain surfactants.
| Property | Value | Source(s) |
| Critical Micelle Concentration (CMC) | ~300-400 mM | [1] |
| Aggregation Number (Nagg) | 27-30 | [2] |
| Krafft Temperature | ~273.15 K (0 °C) |
The high CMC of sodium octanoate indicates that a relatively large concentration is required to initiate micelle formation. Its small aggregation number results in the formation of small, spherical micelles. A low Krafft temperature means it can form micelles at low temperatures.
Comparative Analysis with Other Surfactants
To provide a clear perspective, the table below contrasts the properties of sodium octanoate with those of SDS, CTAB, and Triton X-100.
| Surfactant | Type | CMC (mM in water at 25°C) | Aggregation Number (Nagg) | Krafft Temperature (°C) / Cloud Point (°C) |
| Sodium Octanoate | Anionic | ~300-400 | 27-30 | ~0 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2[3][4][5][6] | 62[3] | ~10-25[7] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.92 - 1.0[5][8][9] | ~90-130 | 25[10][11] |
| Triton X-100 | Non-ionic | 0.2-0.3[12] | 100-155[13] | 65 (Cloud Point)[7][13] |
This data highlights the significant differences between these surfactants. Sodium octanoate's high CMC and low aggregation number stand in stark contrast to the other three, which form larger micelles at much lower concentrations.
Figure 1: Molecular structures of the compared surfactants.
Performance in Key Applications: A Data-Driven Comparison
The choice of a surfactant extends beyond its fundamental properties and into its performance in specific applications. Here, we examine the utility of sodium octanoate in comparison to its counterparts in drug solubilization and protein stabilization.
Drug Solubilization
The ability of micelles to encapsulate hydrophobic drug molecules within their core is a cornerstone of many drug delivery systems.
While direct comparative studies across all four surfactants for a single drug are scarce, the general principles of micellar solubilization allow for an informed analysis. The solubilization capacity of a surfactant is related to the size and hydrophobicity of the micellar core.
-
Sodium Dodecyl Sulfate (SDS) and Cetyltrimethylammonium Bromide (CTAB): With their larger aggregation numbers and longer alkyl chains, SDS and CTAB generally offer a greater capacity for solubilizing hydrophobic drugs compared to sodium octanoate.
-
Triton X-100: As a non-ionic surfactant with a large poly(ethylene oxide) headgroup and a bulky hydrophobic tail, Triton X-100 is also a very effective solubilizing agent.[14]
-
Sodium Octanoate: Due to its smaller micelle size, the solubilization capacity of sodium octanoate for highly hydrophobic drugs may be limited compared to the other surfactants. However, its high CMC could be advantageous in scenarios where a high concentration of free surfactant monomers is desired in equilibrium with the micelles.
It is important to note that the ionic nature of SDS and CTAB can lead to stronger interactions with charged drug molecules, which can either enhance or hinder solubilization depending on the specific drug.
Protein Stabilization
Surfactants are commonly included in protein formulations to prevent aggregation and denaturation, particularly at interfaces.[15] The ideal surfactant for protein stabilization should effectively protect the protein without inducing conformational changes.
-
Non-ionic surfactants like Triton X-100 are often preferred for protein applications as they are generally considered milder and less likely to cause protein denaturation.[14]
-
Ionic surfactants like SDS are well-known for their denaturing effects on proteins, which is utilized in techniques like SDS-PAGE.[16] CTAB, being cationic, can also have strong, often disruptive, interactions with proteins.
-
Sodium octanoate has been investigated as a protein stabilizer, particularly for albumin and fibrinogen.[15] Its shorter chain length may result in weaker hydrophobic interactions with proteins compared to SDS, potentially making it a less disruptive anionic surfactant. However, its efficacy and potential for inducing subtle conformational changes must be evaluated on a case-by-case basis.
Experimental Protocols: Determining the Critical Micelle Concentration
A fundamental experiment in the study of any surfactant is the determination of its CMC. Below are detailed protocols for two common methods: conductivity and fluorescence spectroscopy.
Method 1: CMC Determination by Conductivity (for Ionic Surfactants)
This method is based on the change in the molar conductivity of an ionic surfactant solution as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down due to the formation of micelles which have a lower mobility than the free surfactant ions.
Materials:
-
Conductivity meter and probe
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
High-purity water
-
Ionic surfactant (e.g., Sodium Octanoate, SDS, or CTAB)
Procedure:
-
Prepare a stock solution of the surfactant at a concentration well above its expected CMC.
-
Place a known volume of high-purity water into a beaker with a magnetic stir bar and immerse the conductivity probe.
-
Record the initial conductivity of the water.
-
Make successive small additions of the concentrated surfactant stock solution to the water.
-
After each addition, allow the solution to equilibrate and record the conductivity.[17]
-
Continue this process until the surfactant concentration is well above the expected CMC.
-
Plot the specific conductivity versus the surfactant concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the plot.[18]
Figure 2: Workflow for CMC determination by conductivity.
Method 2: CMC Determination by Fluorescence Spectroscopy using a Hydrophobic Probe
This method utilizes a fluorescent probe (e.g., pyrene) whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, the probe is in the polar aqueous environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties, such as the ratio of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum.[19]
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
-
Volumetric flasks
-
Surfactant of interest
-
Pyrene stock solution in a volatile solvent (e.g., acetone)
Procedure:
-
Prepare a series of surfactant solutions at different concentrations, bracketing the expected CMC.
-
To each solution, add a small, constant amount of the pyrene stock solution.
-
Allow the solvent from the pyrene stock to evaporate completely.
-
Measure the fluorescence emission spectrum of each sample (for pyrene, excitation is typically around 335 nm, and emission is scanned from 350 to 450 nm).
-
Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.[20]
Figure 3: Workflow for CMC determination by fluorescence.
Conclusion: Selecting the Right Surfactant for Your Needs
The choice between sodium octanoate and other surfactants like SDS, CTAB, and Triton X-100 is highly dependent on the specific requirements of the study.
-
Sodium octanoate is a useful surfactant for applications requiring small micelles and where a high monomer concentration is acceptable or desired. Its low Krafft temperature also makes it suitable for studies at or below room temperature.
-
SDS and CTAB are powerful ionic surfactants that form larger micelles at low concentrations and are effective solubilizing agents. However, their propensity to interact strongly with and potentially denature proteins must be a key consideration in biological applications.
-
Triton X-100 is a versatile, non-ionic surfactant that is a strong solubilizer and is generally considered to be mild towards proteins, making it a popular choice in biochemical and pharmaceutical research.
Ultimately, the optimal surfactant choice requires a careful consideration of the desired micelle properties, the nature of the molecule of interest (e.g., drug or protein), and the specific experimental conditions. This guide provides the foundational data and experimental context to empower researchers to make that choice with confidence.
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A Comparative Guide to Sodium Octanoate and Sodium N-acetyl-L-tryptophanate as Protein Stabilizers
In the landscape of biopharmaceutical formulation, ensuring the stability of protein therapeutics is paramount. The prevention of denaturation and aggregation, whether induced by thermal, mechanical, or oxidative stress, is a critical challenge that directly impacts product efficacy and safety. Among the arsenal of excipients available to formulation scientists, sodium octanoate and sodium N-acetyl-L-tryptophanate (N-AcTrp) are two widely utilized stabilizers, particularly in commercial preparations of human serum albumin (HSA).[1][2]
This guide provides an in-depth comparative analysis of these two critical excipients. Moving beyond a simple list of properties, we will explore their distinct mechanisms of action, present supporting experimental data, and provide detailed protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the causal understanding needed to make informed decisions in formulation development.
Part 1: Dueling Mechanisms of Protection
While both compounds serve the ultimate goal of stabilization, they achieve it by mitigating different forms of stress. Their primary mechanisms are not redundant but complementary, addressing the distinct challenges of thermal and oxidative degradation.
Sodium Octanoate: The Thermal Guardian
Sodium octanoate (also known as sodium caprylate) is a medium-chain fatty acid salt. Its primary role is to protect proteins against thermal stress.[3] This is especially crucial during manufacturing steps that involve heat, such as the pasteurization of albumin solutions (a process involving heating at 60°C for 10 hours to inactivate viruses).[4]
The Causality of Thermal Stabilization: The mechanism hinges on direct binding. Sodium octanoate, with its hydrophobic alkyl chain, preferentially binds to hydrophobic pockets on the protein surface.[2][4] This binding has a profound energetic consequence: it stabilizes the protein's native, folded conformation. By occupying these sites, octanoate increases the thermal energy required to induce unfolding and subsequent aggregation. This effect is quantifiable as an increase in the denaturation temperature (Tm) and a greater calorimetric enthalpy, as measured by Differential Scanning Calorimetry (DSC).[1] In essence, octanoate acts as a molecular "latch," holding the protein's structure together against thermal assault.
Caption: Mechanism of thermal stabilization by sodium octanoate.
Sodium N-acetyl-L-tryptophanate (N-AcTrp): The Oxidative Shield
In contrast to octanoate, N-AcTrp's primary contribution is as an antioxidant.[5] Protein therapeutics are often susceptible to oxidation, particularly at sensitive amino acid residues like tryptophan, methionine, and cysteine.[2] Oxidative damage can be initiated by exposure to light, trace metals, or reactive oxygen species (ROS), leading to loss of function and the formation of aggregates.
The Causality of Oxidative Protection: N-AcTrp functions as a sacrificial scavenger. Its indole ring is highly susceptible to oxidation, making it a more attractive target for ROS than the amino acid residues of the therapeutic protein.[6] By readily reacting with these damaging species, N-AcTrp effectively neutralizes them, thereby protecting the protein's integrity.[1] This is particularly evident in its ability to protect the free sulfhydryl group of cysteine-34 in HSA, a residue prone to oxidation.[2] While it has a minor thermal stabilizing effect, it is significantly less potent in this role compared to octanoate.[1]
Caption: Mechanism of oxidative protection by N-AcTrp.
Part 2: A Head-to-Head Performance Comparison
The distinct mechanisms of these stabilizers are reflected in their performance against specific stresses. The choice between them—or the decision to use them in combination—must be driven by experimental data.
Thermal Stability Assessment
Experimental evidence consistently shows the superiority of sodium octanoate in preventing heat-induced aggregation. Studies on HSA have demonstrated that octanoate significantly increases the denaturation temperature, whereas N-AcTrp has only a minor effect.[1] The relative effectiveness in preventing the formation of protein polymers during heating is a key performance indicator.
Table 1: Comparative Thermal Stabilization of 5% Human Albumin Solutions
| Stabilizer & Concentration | Observation during Heating (60°C) | Relative Efficacy | Source(s) |
|---|---|---|---|
| Control (None) | Visible clot formation. | - | [4] |
| 4 mM Sodium Octanoate | Polymer formation reaches a plateau in 4-6 hours. | +++ | [7] |
| 8 mM N-AcTrp | Polymer formation is greater than with 4 mM Octanoate. | ++ | [7] |
| 16 mM N-AcTrp | Efficacy approaches that of 4 mM Octanoate. | ++ | [7] |
| 4 mM Octanoate + 4 mM N-AcTrp | Efficacy is approximately equal to 4 mM Octanoate alone. | +++ |[7] |
This table synthesizes findings where higher efficacy corresponds to lower polymer formation.
Expert Insight: The data clearly shows that for thermal protection, sodium octanoate is the more potent agent on a molar basis.[7] A concentration of 4 mM is often sufficient, with little additional benefit gained from higher concentrations.[7] N-AcTrp can provide some thermal stability, but requires significantly higher concentrations to match the effect of octanoate.[7]
Oxidative Stability Assessment
When the primary stress is oxidative, the roles are reversed. N-AcTrp excels at protecting the protein from oxidative damage. A common experimental approach involves inducing oxidative stress with an agent like 2,2'-azobis(2-amidinopropane)dihydrochloride (AAPH) and measuring the outcomes.[1]
Table 2: Comparative Oxidative Protection of Human Serum Albumin
| Stabilizer | Carbonyl Group Formation (24h incubation with AAPH) | Protection of Cys-34 Sulfhydryl Group | Source(s) |
|---|---|---|---|
| Control (None) | Baseline level of oxidation. | Significant oxidation. | [1] |
| Sodium Octanoate | No significant decrease compared to control. | No protective effect observed. | [1] |
| N-AcTrp | Significantly decreased number of carbonyl groups. | Large protective effect observed. |[1] |
Expert Insight: These results are unequivocal. N-AcTrp is highly effective in diminishing protein oxidation, whereas sodium octanoate provides no meaningful protection against this type of degradation.[1] Therefore, if the target protein is known to be sensitive to oxidation, N-AcTrp is the superior choice.
Part 3: Validating Performance: Key Experimental Protocols
To empower researchers to conduct their own comparative analyses, this section details the methodologies for the core experiments cited. A self-validating protocol is crucial for trustworthy results.
Protocol: Assessing Thermal Stability via Differential Scanning Calorimetry (DSC)
DSC measures the heat absorption that occurs as a protein unfolds, allowing for the determination of its thermal transition midpoint (Tm). A higher Tm indicates greater thermostability.
Methodology:
-
Sample Preparation: Prepare protein solutions (e.g., 1-2 mg/mL) in the relevant buffer with and without the test stabilizers (e.g., 4 mM sodium octanoate, 16 mM N-AcTrp). Prepare a matched buffer blank for reference.
-
Instrument Setup: Load the protein sample and the reference buffer into the DSC cells. Ensure no bubbles are present.
-
Thermal Scan: Equilibrate the system at a starting temperature (e.g., 20°C). Scan to a final temperature (e.g., 100°C) at a controlled rate (e.g., 1°C/min).
-
Data Acquisition: Record the differential heat flow between the sample and reference cells as a function of temperature.
-
Data Analysis: Subtract the buffer-buffer baseline from the sample-buffer scan to obtain the protein denaturation thermogram. Fit the data to a suitable model to determine the Tm.
-
Comparison: Compare the Tm values of the protein with different stabilizers. A significant increase in Tm relative to the control indicates effective thermal stabilization.
Caption: Workflow for evaluating thermal stability using DSC.
Protocol: Quantifying Aggregation via Size-Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic size. It is the gold-standard technique for quantifying the formation of soluble aggregates (dimers, trimers, and higher-order species).[8]
Methodology:
-
Sample Preparation: Subject protein solutions with and without stabilizers to the relevant stress (e.g., thermal stress by incubating at 60°C for a set time).
-
Column and Mobile Phase: Select a SEC column with a pore size appropriate for the protein of interest. Use a non-denaturing, physiological pH mobile phase (e.g., phosphate-buffered saline).
-
Injection and Separation: Inject a precise volume of the stressed sample onto the column. The mobile phase will carry the sample through the column, with larger molecules (aggregates) eluting first and smaller molecules (monomer) eluting later.
-
Detection: Monitor the column eluent using a UV detector, typically at 280 nm.
-
Data Analysis: Integrate the area under each peak in the resulting chromatogram. Calculate the percentage of monomer, dimer, and other high molecular weight species (HMWS).
-
Comparison: Compare the percentage of HMWS in the stabilized samples to the control. A lower percentage of HMWS indicates better stabilization.
Caption: Workflow for quantifying aggregation using SEC-HPLC.
Part 4: Final Formulation Considerations
The decision to use sodium octanoate, N-AcTrp, or both, is a function of the specific protein therapeutic and the stresses it will encounter during its lifecycle.
-
For processes dominated by thermal stress , such as pasteurization or formulations requiring high-temperature stability, sodium octanoate is the superior and more cost-effective choice.[1][7]
-
For proteins susceptible to oxidation , particularly those with exposed cysteine, tryptophan, or methionine residues, N-acetyl-L-tryptophanate is an essential protective agent.[2][5]
-
For comprehensive protection , as required for many plasma-derived products like HSA, a combination of both stabilizers is the industry standard, leveraging the distinct advantages of each molecule to guard against both thermal and oxidative insults.[1][2]
It is also important to note that N-AcTrp and octanoate can compete for a common high-affinity binding site on HSA.[1] This interaction should be considered during formulation design, as the presence of one can influence the binding and efficacy of the other.
By understanding the fundamental mechanisms and backing formulation choices with robust experimental data, scientists can rationally design stable, safe, and effective biotherapeutics.
References
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Anraku, M., et al. (2004). Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]
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ResearchGate. (n.d.). Stabilizing mechanisms in commercial albumin preparations: Octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress | Request PDF. ResearchGate. Available at: [Link]
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Semantic Scholar. (n.d.). Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress. Semantic Scholar. Available at: [Link]
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Finlayson, J. S. (1981). Quantitative determination of the stabilizers octanoic acid and N-acetyl-DL-tryptophan in human albumin products. Journal of Pharmaceutical Sciences. Available at: [Link]
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Bolourian, A. A., et al. (2002). Study of the Heat-Treated Human Albumin Stabilization by Caprylate and Acetyltryptophanate. Iranian Biomedical Journal. Available at: [Link]
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Finlayson, J. S., & Finlayson, C. D. (1981). Stabilization of human albumin by caprylate and acetyltryptophanate. Developments in Biological Standardization. Available at: [Link]
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Ji, J. A., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences. Available at: [Link]
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Hopkins, T. (2024). Optimizing Biologics: The Role of Sodium Octanoate in Protein Stabilization. Hopkins Meditech. Available at: [Link]
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Wang, X., et al. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis. Journal of Neurochemistry. Available at: [Link]
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Arakawa, T., et al. (2015). Viscosity Control of Protein Solution by Small Solutes: A Review. Pharmaceuticals. Available at: [Link]
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Satarker, S., et al. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. Molecular Neurobiology. Available at: [Link]
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Ji, J. A., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences. Available at: [Link]
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Leblanc, D. (2022). Viscosity of Sodium Caseinate Milk Protein Solutions. RheoSense Blog. Available at: [Link]
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Lee, H. J., et al. (2023). Monoclonal antibody formulations: a quantitative analysis of marketed products and patents. mAbs. Available at: [Link]
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Arakawa, T., & Kita, Y. (2017). The Role of Caprylate Ligand Ion on the Stabilization of Human Serum Albumin. Journal of Pharmaceutical Sciences & Emerging Drugs. Available at: [Link]
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Mahler, H. C., et al. (2009). Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. Journal of Pharmaceutical Sciences. Available at: [Link]
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Wang, W., et al. (2013). Caprylate as the albumin-selective modifier to improve IgG purification with hydrophobic charge-induction chromatography. Journal of Chromatography A. Available at: [Link]
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Intertek. (n.d.). Protein Aggregation Analysis. Intertek. Available at: [Link]
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Taylor & Francis Online. (2023). Ranking mAb–excipient interactions in biologics formulations by NMR spectroscopy and computational approaches. mAbs. Available at: [Link]
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Tesan, D., et al. (2022). Influence of Low Molecular Weight Salts on the Viscosity of Aqueous-Buffer Bovine Serum Albumin Solutions. Molecules. Available at: [Link]
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Taylor & Francis Online. (2023). Ranking mAb–excipient interactions in biologics formulations by NMR spectroscopy and computational approaches. mAbs. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Recent progresses of understanding the viscosity of concentrated protein solutions. NIST. Available at: [Link]
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Bentham Science Publishers. (2006). Methods for Measuring Protein Aggregation. Current Protein & Peptide Science. Available at: [Link]
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Fluid Imaging Technologies. (2024). Characterizing Protein Aggregation With Orthogonal Techniques. Fluid Imaging Technologies. Available at: [Link]
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National Institutes of Health. (2022). Development of Improved High-Performance Liquid Chromatography Method for the Determination of Residual Caprylic Acid in Formulations of Human Immunoglobulins. Molecules. Available at: [Link]
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ResearchGate. (n.d.). A modified caprylic acid method for manufacturing immunoglobulin G from human plasma with high yield and efficient virus clearance. ResearchGate. Available at: [Link]
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HORIBA. (n.d.). Protein Aggregation Applications. HORIBA. Available at: [Link]
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National Institutes of Health. (2002). Nitration and nitrosation of N-acetyl-L-tryptophan and tryptophan residues in proteins by various reactive nitrogen species. Free Radical Biology and Medicine. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Sodium Octanoate Performance in Biopharmaceutical Manufacturing
For researchers, scientists, and drug development professionals navigating the complexities of downstream processing, the choice of purification methodology is paramount. This guide provides an in-depth, objective comparison of sodium octanoate precipitation—a well-established yet continually relevant technique—against other common alternatives in biopharmaceutical manufacturing. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for process development and optimization.
The Role and Mechanism of Sodium Octanoate in Protein Purification
Sodium octanoate, the sodium salt of caprylic acid, is an eight-carbon saturated fatty acid. In biopharmaceutical manufacturing, it is primarily utilized for its ability to selectively precipitate host cell proteins (HCPs) and other impurities, while leaving the target protein, often a monoclonal antibody (mAb) or albumin, in solution.[1][2] Its utility also extends to serving as a stabilizer for proteins like human serum albumin during pasteurization.[3]
The precipitation mechanism is rooted in the hydrophobic and polar properties of sodium octanoate.[4] Under acidic conditions (typically pH 4.5-6.0), the carboxyl group of octanoate is protonated, increasing its hydrophobicity. This allows it to interact with and precipitate hydrophobic impurities and acidic proteins, while more basic proteins like many monoclonal antibodies remain soluble.[4][5]
Mechanism of Action: Sodium Octanoate Precipitation
Caption: Mechanism of sodium octanoate precipitation.
Experimental Benchmarking: A Comparative Workflow
To objectively assess the performance of sodium octanoate, a well-designed experimental workflow is crucial. This section outlines the protocols for comparing sodium octanoate precipitation with a common alternative, cation exchange chromatography, as well as other precipitation methods like ammonium sulfate and polyethylene glycol (PEG) precipitation.
Experimental Workflow for Benchmarking Purification Methods
Caption: Experimental workflow for comparing purification methods.
Detailed Experimental Protocols
-
Sample Preparation: Start with clarified cell culture supernatant containing the target monoclonal antibody.
-
pH Adjustment: Adjust the pH of the supernatant to between 5.0 and 6.0 using a suitable acid (e.g., acetic acid). This is a critical step for optimal impurity precipitation.[5]
-
Sodium Octanoate Addition: Slowly add a stock solution of sodium octanoate to a final concentration of 0.5-1.0% (v/v).[5]
-
Incubation: Gently mix the solution for a defined period, typically 1-2 hours, at a controlled temperature (e.g., 15-25°C).[5]
-
Separation: Separate the precipitated impurities from the antibody-containing supernatant by centrifugation or depth filtration.
-
Analysis: Analyze the supernatant for product yield, purity (HCP levels, aggregate content), and residual sodium octanoate.
-
Sample Preparation: Adjust the pH and conductivity of the clarified cell culture supernatant to match the equilibration buffer of the cation exchange column.
-
Column Equilibration: Equilibrate a cation exchange column (e.g., with a sulfopropyl ligand) with a low ionic strength buffer at a pH below the isoelectric point (pI) of the target antibody.
-
Loading: Load the prepared supernatant onto the equilibrated column. The target antibody will bind to the resin, while some impurities will flow through.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound antibody using a high ionic strength buffer or by increasing the pH.
-
Analysis: Analyze the eluted fractions for product yield and purity.
-
Sample Preparation: Start with clarified cell culture supernatant.
-
Ammonium Sulfate Addition: Slowly add a saturated solution of ammonium sulfate while gently stirring to reach a specific saturation level (e.g., 40-50% for IgG).[6][7]
-
Incubation: Allow the precipitation to occur by incubating the mixture, typically on ice, for a defined period.
-
Separation: Collect the precipitated protein by centrifugation.
-
Resolubilization and Dialysis: Redissolve the protein pellet in a suitable buffer and remove the excess ammonium sulfate through dialysis or diafiltration.
-
Analysis: Analyze the resolubilized protein for yield and purity.
-
Sample Preparation: Use clarified cell culture supernatant.
-
PEG Addition: Slowly add a stock solution of PEG (e.g., PEG 6000) to the desired final concentration while stirring.[8]
-
Incubation: Allow the mixture to incubate to facilitate precipitation.
-
Separation: Separate the precipitate by centrifugation.
-
Resolubilization: Redissolve the precipitate in a minimal volume of a suitable buffer.
-
Analysis: Analyze the redissolved protein for yield and purity.
Analytical Methods for Performance Assessment
To ensure a self-validating system, a suite of robust analytical methods must be employed to quantify the performance of each purification technique.
-
Yield Determination: Quantify the total protein concentration before and after each purification step using methods like UV-Vis spectrophotometry (A280) or the Bradford assay.
-
Purity Analysis (HCPs): Use an enzyme-linked immunosorbent assay (ELISA) with anti-HCP antibodies to determine the concentration of host cell proteins.
-
Aggregate Analysis: Employ size-exclusion high-performance liquid chromatography (SE-HPLC) to separate and quantify monomers, dimers, and higher-order aggregates.[9][10]
-
Charge Variant Analysis: Ion-exchange chromatography can be used to assess the charge heterogeneity of the purified antibody.[11]
Performance Comparison: Sodium Octanoate vs. Alternatives
The choice of a purification strategy is a balance of performance, cost, and process complexity. The following table summarizes the expected performance of sodium octanoate precipitation in comparison to other common methods based on published data and industry experience.
| Parameter | Sodium Octanoate Precipitation | Cation Exchange Chromatography | Ammonium Sulfate Precipitation | PEG Precipitation |
| Purity (HCP Removal) | High (can achieve >99% removal, with reports of up to 895-fold reduction)[1][2] | Very High (can achieve >99.9% removal)[12] | Moderate (often used as an initial enrichment step)[7] | High (can be optimized for high selectivity)[13] |
| Yield | High (>90-95%) | High (>90%) | Moderate to High (can be variable) | High (>90%) |
| Aggregate Removal | Moderate (can remove a significant portion of aggregates)[1] | High (effective at separating monomers from aggregates) | Low to Moderate | Moderate |
| Cost | Low (inexpensive reagent, minimal specialized equipment)[14][15] | High (cost of resin, buffers, and chromatography system)[14][15] | Low (inexpensive reagent) | Low to Moderate |
| Scalability | High (easily scalable for large-volume manufacturing) | Moderate to High (can be limited by column size and flow rates) | High | High |
| Process Complexity | Low (simple mixing and separation steps) | High (requires specialized equipment and expertise) | Moderate (requires resolubilization and dialysis) | Low to Moderate |
| Virus Inactivation | Can contribute to virus clearance[1] | Can be designed for virus removal | Not a primary method for virus inactivation | Can be combined with other methods for virus clearance |
Decision-Making Framework: Selecting the Optimal Purification Strategy
The selection of a purification strategy is not a one-size-fits-all decision. It depends on various factors, including the specific characteristics of the target molecule, the required final purity, the scale of production, and economic considerations.
Decision-Making for Downstream Purification Strategy
Caption: Decision-making flowchart for selecting a purification strategy.
Conclusion and Future Perspectives
Sodium octanoate precipitation remains a valuable and cost-effective tool in the biopharmaceutical manufacturing toolbox.[14] Its simplicity, scalability, and effectiveness in removing host cell proteins make it a compelling option, particularly for large-scale production where cost of goods is a critical factor. While chromatography often provides superior purity, the performance of sodium octanoate precipitation can be comparable for certain applications, and it can significantly simplify the overall downstream process, potentially reducing the number of chromatography steps required.[1]
The decision to implement sodium octanoate precipitation should be data-driven, based on a thorough understanding of the process requirements and the specific characteristics of the target molecule. By following the benchmarking protocols outlined in this guide, researchers and process development scientists can make informed decisions to optimize their purification workflows for efficiency, purity, and cost-effectiveness.
References
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Harm, S., Schildböck, C., & Hartmann, J. (2018). Removal of stabilizers from human serum albumin by adsorbents and dialysis used in blood purification. PLOS ONE, 13(1), e0191741. [Link]
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Zheng, X., Sun, W., Liu, Z., & Li, Y. (2015). Caprylic acid-induced impurity precipitation from protein A capture column elution pool to enable a two-chromatography-step process for monoclonal antibody purification. Biotechnology Progress, 31(6), 1515-1525. [Link]
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Lauer, T. M., et al. (2023). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. bioRxiv. [Link]
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Yang, Z., & Zhou, J. (2023). [Optimization and application of caprylic acid precipitation in the purification of monoclonal antibody]. Sheng Wu Gong Cheng Xue Bao, 39(9), 3757-3771. [Link]
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Cytiva. (2020). Purification of monoclonal antibodies using modern chromatography media and membranes. [Link]
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BioPharm International. (2016). Precipitation as an Alternative to Chromatography in the Insulin Manufacturing Process. [Link]
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Mabion. (n.d.). Ion Exchange Chromatography in Monoclonal Antibodies Purification. [Link]
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Wang, J., et al. (2023). Optimization and application of caprylic acid precipitation in the purification of monoclonal antibody. ResearchGate. [Link]
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Wang, J., et al. (2018). Precipitation of Process Derived Impurities for Antibody Non-Protein A Purification Schemes. Request PDF. [Link]
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Kelley, B. D., & Rathore, A. S. (2009). Ion exchange chromatography of monoclonal antibodies: Effect of resin ligand density on dynamic binding capacity. Biotechnology and Bioengineering, 103(6), 1152-1162. [Link]
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Brodsky, Y., et al. (2012). Caprylic acid precipitation method for impurity reduction: an alternative to conventional chromatography for monoclonal antibody purification. Biotechnology and Bioengineering, 109(10), 2589-2598. [Link]
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Waters Corporation. (n.d.). Method Development for Size-Exclusion Chromatography of Monoclonal Antibodies and Higher Order Aggregates. [Link]
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Cold Spring Harbor Protocols. (2018). Ammonium Sulfate Fractionation of Antibodies. [Link]
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Taylor & Francis Online. (2025). Polyethylene glycol precipitation: fundamentals and recent advances. [Link]
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Cytiva. (n.d.). Three-step monoclonal antibody purification processes using modern chromatography media. [Link]
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Mettler Toledo. (n.d.). Downstream Processing in Biopharmaceuticals. [Link]
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Bio-Rad. (n.d.). Protein Precipitation. [Link]
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Hammerschmidt, N., et al. (2025). Polyethylene glycol precipitation: fundamentals and recent advances. ResearchGate. [Link]
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Bio-Rad. (n.d.). Antibody Purification Using Chromatography. [Link]
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Martinez, M. (2016). Scale-Up of Continuous Monoclonal Antibody Precipitation. UCL Discovery. [Link]
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Fishman, J. B., & Berg, E. A. (2018). Ammonium Sulfate Fractionation of Antibodies. Cold Spring Harbor Protocols, 2018(6). [Link]
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Herwig, C., et al. (2019). An Integrated Downstream Process Development Strategy along QbD Principles. MDPI. [Link]
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Bio-Rad. (n.d.). Chapter 11 - Downstream Processing. [Link]
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Bio-Rad. (n.d.). QC Biochemistry: Monoclonal Antibody Aggregate Testing by HPLC SEC Analysis. [Link]
-
Creative Bioarray. (n.d.). Protocol for the Isolation of IgG by Ammonium Sulfate Precipitation. [Link]
-
BioProcess International. (2018). PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. [Link]
-
MDPI. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. [Link]
-
BioPharm International. (2022). Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis. [Link]
-
Herwig, C., et al. (2019). An Integrated Downstream Process Development Strategy along QbD Principles. MDPI. [Link]
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Ingham, K. C. (1984). Protein precipitation with polyethylene glycol. Methods in Enzymology, 104, 351-356. [Link]
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ResearchGate. (n.d.). Single‐Use Downstream Processing for Biopharmaceuticals: Current State and Trends. [Link]
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LCGC International. (2010). Size-Exclusion Chromatography of Protein Aggregation in Biopharmaceutical Development and Production. [Link]
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Atha, D. H., & Ingham, K. C. (1981). Mechanism of Precipitation of Protein by Polyethylene Glycols. Journal of Biological Chemistry, 256(23), 12108-12117. [Link]
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Phenomenex. (n.d.). Protein Precipitation Method. [Link]
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Adams, B. L., et al. (2020). Evaluating the Cost of Pharmaceutical Purification for a Long-Duration Space Exploration Medical Foundry. Frontiers in Space Technologies, 1, 597243. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Sodium Octanoate
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. Sodium octanoate (also known as sodium caprylate), a common salt of a saturated fatty acid, is widely used in biopharmaceutical applications, including protein purification and formulation. While it is recognized by the EPA as a chemical of low concern, its specific properties necessitate a rigorous and informed disposal protocol to ensure laboratory safety and environmental stewardship.[1]
This guide provides a comprehensive, step-by-step framework for the proper disposal of sodium octanoate waste. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring that every action is grounded in scientific principles and regulatory compliance.
Hazard Characterization and Immediate Safety Precautions
Understanding the inherent properties of a chemical is the foundation of its safe handling and disposal. Sodium octanoate is a white to off-white powder that presents as a skin and eye irritant.[2][3][4] In some cases, it can cause more severe skin burns and eye damage.[1] A critical, often overlooked, physical hazard is its potential to form combustible dust concentrations in the air when handled as a fine powder.[4][5][6]
Causality: The primary hazards—irritation and dust combustibility—drive the requirements for personal protective equipment (PPE) and handling procedures. The goal is to prevent contact with skin and eyes and to mitigate the risk of creating and igniting a dust cloud.
Required Personal Protective Equipment (PPE)
Before handling sodium octanoate in any form (solid, solution, or waste), the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[2][5]
-
Protective Clothing: A standard laboratory coat is required. For tasks with a high risk of dust generation, additional protective clothing may be necessary.[5]
-
Respiratory Protection: If handling procedures are likely to generate significant dust, or if exposure limits are exceeded, a full-face respirator should be used.[2] Always work in a well-ventilated area or under an exhaust hood.[2][5]
Waste Characterization Summary
For clear communication with your institution's Environmental Health & Safety (EHS) department and for proper labeling, the waste stream should be characterized as follows:
| Property | Description | Source |
| Chemical Name | Sodium Octanoate (Sodium Caprylate) | [3][5] |
| CAS Number | 1984-06-1 | [2][3] |
| Physical State | Solid Powder / Aqueous Solution | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [2][3][4] |
| Primary Hazards | Skin/Eye Irritant, Potential for Combustible Dust Formation | [1][4] |
| Recommended Waste Stream | Non-halogenated Organic Solid/Liquid Chemical Waste | N/A |
Waste Segregation and Containment Protocol
Proper segregation is a cornerstone of safe laboratory waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions, compromise the disposal process, and significantly increase disposal costs. Sodium octanoate is incompatible with strong oxidizing agents.[6]
Causality: Segregating sodium octanoate waste prevents accidental contact with incompatible chemicals and ensures it is routed to the correct disposal facility. A properly sealed and labeled container prevents accidental exposure and clearly communicates the hazard to all personnel.
Step-by-Step Containment Procedure
-
Select an Appropriate Container:
-
For Solid Waste: Use a wide-mouth, sealable container made of a compatible material (e.g., HDPE - High-Density Polyethylene). This design simplifies adding waste without creating dust plumes.
-
For Liquid Waste (Aqueous Solutions): Use a sealable, leak-proof container, clearly designated for aqueous, non-halogenated waste.
-
-
Label the Container Correctly: Before any waste is added, the container must be labeled. The label must include:
-
Store the Container Safely:
-
Keep the waste container securely closed at all times, except when adding waste.[7][8][9] This is critical for preventing the release of dust and vapors.
-
Store the container in a designated and marked Satellite Accumulation Area (SAA) within the laboratory.[7][8][9]
-
Ensure the SAA is in a well-ventilated area, away from ignition sources, and in secondary containment (such as a tray) to contain potential leaks.[8]
-
Step-by-Step Disposal Procedures
The following protocols provide clear instructions for handling both solid and liquid forms of sodium octanoate waste.
Protocol A: Disposal of Solid Sodium Octanoate Waste
(e.g., expired reagent, contaminated material, spill cleanup debris)
-
Preparation: Don all required PPE as specified in Section 1. Ensure your designated, labeled solid waste container is readily accessible.
-
Transfer: Carefully scoop or sweep the solid sodium octanoate waste. Use non-sparking tools to avoid ignition sources.[2] Minimize the distance the material is dropped into the container to prevent dust formation.
-
Containment: Securely close the container lid immediately after adding the waste.
-
Decontamination: Wipe down the exterior of the waste container and the surrounding work area with a damp cloth to remove any residual dust. Dispose of the cleaning materials as solid waste in the same container.
-
Storage: Return the closed container to its designated SAA.
Protocol B: Disposal of Aqueous Sodium Octanoate Solutions
(e.g., used buffers, experimental solutions, first-pass rinsates)
-
Preparation: Don all required PPE. Place your designated, labeled liquid waste container in a stable position, preferably within secondary containment.
-
Transfer: Carefully pour the aqueous waste solution into the container using a funnel to prevent spills.
-
Containment: Securely cap the container immediately after transfer.
-
Decontamination: Rinse the emptied vessel (e.g., beaker, flask) with a small amount of water and add this rinsate to the waste container. This practice minimizes the generation of separate waste streams. Wipe down the exterior of the container and work area.
-
Storage: Return the closed container to the SAA. Under no circumstances should sodium octanoate solutions be disposed of down the drain. [2][7]
Managing Spills and Decontamination
Accidental spills must be managed promptly and safely.
Small Spill Cleanup Protocol (Solid)
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel. Increase ventilation to the area.[2][5]
-
Remove Ignition Sources: Eliminate any potential sources of ignition in the vicinity.[2]
-
Contain: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Collect: Wearing appropriate PPE, carefully collect the material using a scoop or dustpan and place it into your labeled solid waste container.[2] Avoid dry sweeping, which can generate dust.
-
Final Clean: Wipe the spill area with a damp cloth, then a dry one. Dispose of all cleanup materials in the hazardous waste container.
Final Disposal Pathway: Coordination with EHS
The ultimate destination for your properly segregated and contained sodium octanoate waste is a licensed chemical destruction or disposal facility.[2][5] Your institution's Environmental Health & Safety (EHS) department is the critical link in this process.
Causality: Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate that hazardous waste be managed from "cradle to grave."[9] The EHS office ensures this regulatory compliance, protecting both the institution and its researchers from liability.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing sodium octanoate waste from generation to final pickup.
Caption: Sodium Octanoate Waste Disposal Workflow.
Once your waste container is full, complete and submit a hazardous waste pickup request form as required by your institution's EHS department.[9] They will then collect the container and manage its transport to an approved disposal facility.
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The Regulation of Used Oil. Ohio Environmental Protection Agency. [Link]
-
Laboratory Waste Guide 2025. University of St Andrews. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
